molecular formula C9H13NO B8460011 3-(Methoxymethyl)-4-methylaniline

3-(Methoxymethyl)-4-methylaniline

Cat. No.: B8460011
M. Wt: 151.21 g/mol
InChI Key: VDFWYAJGVLMWNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methoxymethyl)-4-methylaniline, with the molecular formula C9H13NO, is a chemical compound provided for research and development purposes . This compound is part of the aniline family, a class of organic compounds that serve as fundamental building blocks in chemical synthesis. Aniline derivatives are widely utilized in pharmaceutical research for the synthesis of complex molecules, such as Schiff bases, which are known for their diverse biological activities and applications in material science . Researchers value this compound for its structural features, including the methoxymethyl and methyl substituents on the aniline ring, which can influence its reactivity, electron distribution, and potential interactions in synthetic pathways. While a specific, detailed mechanism of action is highly dependent on the target reaction or biological system, anilines often act as precursors or intermediates. Their primary amine group allows for reactions such as condensation with carbonyl groups to form imines, which are key steps in creating nitrogen-containing heterocycles and other advanced structures . This product is intended for use in controlled laboratory settings by qualified professionals. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions, adhering to all relevant laboratory safety protocols.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3-(methoxymethyl)-4-methylaniline

InChI

InChI=1S/C9H13NO/c1-7-3-4-9(10)5-8(7)6-11-2/h3-5H,6,10H2,1-2H3

InChI Key

VDFWYAJGVLMWNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)COC

Origin of Product

United States

Foundational & Exploratory

3-Methoxy-4-methylaniline (CAS 16452-01-0): A Comprehensive Technical Guide to Properties, Synthesis, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

In the highly specialized field of pharmaceutical research and fine chemical synthesis, aromatic amines serve as foundational building blocks for complex molecular architectures. Nomenclature Note: While occasionally queried in informal databases as 3-(methoxymethyl)-4-methylaniline due to automated translation errors or nomenclature drift, the Chemical Abstracts Service (CAS) registry number 16452-01-0 definitively corresponds to 3-Methoxy-4-methylaniline (also known as 4-methyl-m-anisidine) [1].

This whitepaper provides an in-depth mechanistic analysis of 3-Methoxy-4-methylaniline, detailing its physicochemical properties, safety profile, and its critical role as a nucleophilic intermediate in the synthesis of advanced therapeutics, including Dynamin-Related Protein 1 (Drp1) inhibitors and trifluoromethylthiolated bioactive compounds.

Physicochemical Properties & Safety Profiling

Understanding the baseline physical properties and hazard profile of 3-Methoxy-4-methylaniline is essential for designing scalable and safe synthetic workflows. The presence of both an electron-donating methoxy group (-OCH₃) and a methyl group (-CH₃) on the aniline core significantly influences its solubility, boiling point, and oxidative stability.

Table 1: Core Physicochemical Properties
PropertyValueMechanistic Implication
CAS Number 16452-01-0Definitive global identifier.
Molecular Formula C₈H₁₁NOEstablishes baseline stoichiometry.
Molecular Weight 137.18 g/mol Utilized for precise molar equivalent calculations.
Melting Point 57–59 °CSolid at room temperature; requires melting or dissolution prior to liquid-phase reactions.
Flash Point > 113 °C (Closed Cup)Indicates low volatility and flammability under standard ambient conditions.
Appearance Brown powder to yellow crystalsColoration is typical of electron-rich anilines prone to trace surface oxidation.

Data sourced from authoritative chemical inventories and safety data sheets [1].

Table 2: GHS Hazard and Safety Profile

Because 3-Methoxy-4-methylaniline is a highly active biological intermediate, it requires stringent Environmental, Health, and Safety (EHS) handling.

Hazard ClassGHS CodeDescription & Handling Causality
Acute Toxicity (Oral) H302Harmful if swallowed. Mandates the use of closed-system transfers.
Acute Toxicity (Dermal) H312Harmful in contact with skin. Requires nitrile/neoprene barrier gloves.
Skin Irritation H315Causes skin irritation due to the basicity of the primary amine.
Eye Irritation H319Causes serious eye irritation. Safety goggles are strictly required.
Target Organ Toxicity H335May cause respiratory irritation. All handling must occur in a fume hood.

Mechanistic Reactivity & Synthetic Utility

The synthetic utility of 3-Methoxy-4-methylaniline is driven by the synergistic electron-donating effects of the methoxy and methyl groups, which highly activate the aromatic ring for Electrophilic Aromatic Substitution (EAS) while simultaneously enhancing the nucleophilicity of the primary amine.

Reactivity SM 3-Methoxy-4-methylaniline (CAS 16452-01-0) Amidation N-Amidation (e.g., Amide Precursors) SM->Amidation Acid Chlorides Pyridine, THF SCF3 N-Trifluoromethylthiolation (N-SCF3 Formation) SM->SCF3 N-SCF3-Saccharin FeCl3 / Ph2Se Condensation Condensation (Hydroxy-diphenylamines) SM->Condensation Resorcinol p-TsOH, 200 °C

Caption: Primary synthetic pathways of 3-Methoxy-4-methylaniline showcasing diverse N-functionalization.

Key Reaction Pathways
  • N-Amidation (Pharmaceutical Precursors): The primary amine readily reacts with acid chlorides. This is the foundational step in synthesizing 2-thioxoquinazoline-4-one derivatives, which act as dual inhibitors of Drp1 and Puromycin-Sensitive Aminopeptidase (PSA) [2].

  • N-Trifluoromethylthiolation: Under dual Lewis acid/base catalysis, the amine acts as a potent nucleophile, attacking activated N-(trifluoromethylthio)saccharin to yield highly lipophilic N-SCF₃ derivatives, critical for enhancing drug membrane permeability [3].

  • High-Temperature Condensation: In industrial settings, the compound undergoes acid-catalyzed condensation with resorcinol at 200 °C to yield complex hydroxy-diphenylamines [4].

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step through built-in analytical checkpoints.

Protocol A: Synthesis of N-(2-Nitrobenzoyl)-3-methoxy-4-methylaniline

This protocol outlines the critical first step in generating Drp1 inhibitor precursors [2].

Causality & Rationale: The reaction utilizes pyridine not as a solvent, but as a stoichiometric acid scavenger. The amidation generates hydrochloric acid (HCl); without pyridine, the HCl would protonate the starting aniline, forming an unreactive ammonium salt and stalling the reaction.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 3-methoxy-4-methylaniline (1.0 equiv, 10 mmol) in 30 mL of anhydrous tetrahydrofuran (THF).

  • Base Addition: Add anhydrous pyridine (1.2 equiv, 12 mmol) to the stirring solution.

  • Electrophilic Addition: Cool the mixture to 0 °C using an ice bath. Slowly add 2-nitrobenzoyl chloride (1.1 equiv, 11 mmol) dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic reaction and prevents di-acylation.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 3 hours.

  • System Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane/EtOAc 3:1). The reaction is complete when the starting material spot (Rf ~0.4) is entirely replaced by a less polar product spot.

  • Workup & Isolation: Quench the reaction with 20 mL of distilled water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (to neutralize residual acid) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

Drp1Synthesis SM 3-Methoxy-4-methylaniline Amide Intermediate Amide (Nitro-substituted) SM->Amide 2-Nitrobenzoyl chloride Pyridine, THF Amine Reduced Amine Intermediate Amide->Amine H2, Pd/C Reduction Final 2-Thioxoquinazoline-4-one (Drp1 Inhibitor) Amine->Final CS2, DBU Annulation

Caption: Stepwise workflow for the synthesis of Drp1 inhibitors from 3-Methoxy-4-methylaniline.

Protocol B: Dual-Catalytic N-Trifluoromethylthiolation

This protocol details the direct incorporation of an -SCF₃ group using mild, room-temperature conditions [3].

Causality & Rationale: Traditional trifluoromethylthiolation requires harsh conditions. This protocol uses a dual-catalyst system: Iron(III) chloride (Lewis acid) coordinates to the carbonyl of the saccharin reagent, while diphenyl selenide (Lewis base) interacts with the sulfur atom. This dual "push-pull" activation weakens the N-S bond, allowing the primary amine of 3-methoxy-4-methylaniline to attack the electrophilic -SCF₃ group smoothly at room temperature.

Step-by-Step Methodology:

  • Reagent Assembly: In a standard reaction vial, combine 3-methoxy-4-methylaniline (0.160 mmol) and N-(trifluoromethylthio)saccharin (0.177 mmol, 1.1 equiv).

  • Catalyst Introduction: Add Iron(III) chloride (2.5 mol %) and diphenyl selenide (2.5 mol %).

  • Reaction Propagation: Stir the neat or minimally solvated mixture at room temperature for 30 minutes.

  • System Validation: The rapid conversion is visually indicated by a color shift to an orange hue. TLC (5% EtOAc in Hexane) should confirm the disappearance of the starting aniline and the appearance of a highly non-polar product spot.

  • Purification: Load the crude mixture directly onto a silica gel column. Elute with 5% ethyl acetate in hexane to isolate pure N-(trifluoromethylthio)-3-methoxy-4-methylaniline as an orange oil (Yield: ~83%).

References

  • Numadate, A., Mita, Y., Matsumoto, Y., Fujii, S., & Hashimoto, Y. (2014). "Development of 2-Thioxoquinazoline-4-one Derivatives as Dual and Selective Inhibitors of Dynamin-Related Protein 1 (Drp1) and Puromycin-Sensitive Aminopeptidase (PSA)." Chemical and Pharmaceutical Bulletin, 62(10), 979-988. Available at:[Link]

  • Waddell, L. J. N., Wilson, C., & Sutherland, A. (2024). "Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis." The Journal of Organic Chemistry, 89(2), 1275-1284. Available at:[Link]

  • Google Patents. "Process for the preparation of hydroxy-diphenylamines." US Patent US4265833A.

3-Methoxy-4-methylaniline (CAS 16452-01-0): A Comprehensive Technical Guide on Nomenclature, Reactivity, and Analytical Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the demanding landscape of pharmaceutical research and development, the consistent availability and rigorous validation of high-purity chemical intermediates are critical for advancing drug discovery[1]. 3-Methoxy-4-methylaniline (CAS RN: 16452-01-0) is a highly versatile aromatic amine characterized by an aniline core modified with both methoxy and methyl functional groups[1]. This specific structural arrangement makes it an indispensable building block in organic synthesis, particularly for constructing intricate molecular architectures required for Active Pharmaceutical Ingredients (APIs) and specialty agrochemicals[1].

This technical whitepaper provides a field-proven, authoritative guide on the nomenclature, physicochemical properties, synthetic reactivity, and analytical validation protocols for 3-Methoxy-4-methylaniline, designed specifically for R&D scientists and process chemists.

Chemical Nomenclature and Structural Identity

Accurate identification is the first pillar of scientific integrity in drug development. The compound is widely recognized across multiple chemical databases, but strict adherence to IUPAC nomenclature is required to prevent isomeric confusion during procurement and synthesis.

  • IUPAC Name: 3-methoxy-4-methylaniline[2]

  • CAS Registry Number: 16452-01-0[2]

  • PubChem CID: 27882[2]

  • SMILES String: CC1=C(C=C(C=C1)N)OC[2]

  • InChIKey: ONADZNBSLRAJFW-UHFFFAOYSA-N[2]

Verified Synonyms

Depending on the supplier and historical literature, 3-Methoxy-4-methylaniline is frequently cataloged under several validated synonyms[2]:

  • 3-Methoxy-4-methylbenzenamine

  • (3-Methoxy-4-methylphenyl)amine

  • 4-Amino-2-methoxytoluene

  • 4-Methyl-m-anisidine

  • 5-Amino-2-methylanisole

(Note: While some databases list "o-Cresidine" as a synonym[2], extreme caution must be exercised, as o-Cresidine is traditionally used to describe the isomer 2-methoxy-5-methylaniline. Always verify the CAS number 16452-01-0 and the InChIKey prior to utilizing the reagent in sensitive synthetic steps).

Physicochemical Properties & Molecular Descriptors

The physical and electronic properties of 3-Methoxy-4-methylaniline dictate its behavior in both reaction vessels and chromatographic columns. The electron-donating nature of the methoxy (-OCH₃) and amino (-NH₂) groups significantly enriches the electron density of the aromatic ring, influencing its solubility, reactivity, and ionization potential.

PropertyValueCausality / Significance in R&D
Molecular Formula C₈H₁₁NO[2]Defines stoichiometric calculations for API synthesis.
Molecular Weight 137.18 g/mol [2]Critical for mass spectrometry calibration and yield determination.
Monoisotopic Mass 137.08406 Da[2][3]Used for exact mass targeting in High-Resolution MS (HRMS).
Melting Point 58.0 to 62.0 °CIndicates the compound is a low-melting solid; requires controlled thermal storage to prevent degradation or clumping.
LogP (XLogP3) 2.10[2]Moderate lipophilicity; dictates the choice of reverse-phase HPLC gradients and extraction solvents (e.g., ethyl acetate).
Topological Polar Surface Area (TPSA) 35.3 Ų[2]Influences membrane permeability if the intact moiety is retained in the final pharmacophore.
Predicted Collision Cross Section (CCS) 126.2 Ų ([M+H]⁺)[3]Essential for ion mobility spectrometry (IMS) structural validation.

Mechanistic Reactivity & Synthetic Applications

As an electron-rich aromatic amine, 3-Methoxy-4-methylaniline is highly susceptible to electrophilic aromatic substitution and diazotization. The primary amine acts as a strategic anchor for functional group transformation.

The Diazotization Pathway

One of the most critical applications of this compound is its conversion into an aryl diazonium salt[4]. By treating 3-Methoxy-4-methylaniline with sodium nitrite (NaNO₂) in aqueous hydrochloric acid (HCl) at strictly controlled temperatures (<5 °C), scientists can generate a reactive diazonium intermediate[4].

Causality of Temperature Control: The <5 °C threshold is non-negotiable. Aryl diazonium salts are thermodynamically unstable; elevated temperatures cause the expulsion of nitrogen gas (N₂), leading to the formation of undesired phenolic byproducts. Once stabilized in the cold, the diazonium salt can undergo Sandmeyer reactions (e.g., with CuCN to form 3-methoxy-4-methylbenzonitrile) or azo coupling to form complex dyes and therapeutic scaffolds[4].

Reactivity A 3-Methoxy-4-methylaniline (Starting Material) B Diazotization (NaNO2, HCl, <5°C) A->B  Acidic conditions C Aryl Diazonium Salt (Reactive Intermediate) B->C  Nitrosyl cation attack D Sandmeyer Reaction (e.g., CuCN) C->D  Cu(I) catalyst E Azo Coupling (Electron-rich aromatics) C->E  Electrophilic substitution F Benzonitrile Derivatives (API Scaffolds) D->F G Azo Dyes / Pigments E->G

Fig 1. Mechanistic pathway of 3-Methoxy-4-methylaniline via diazotization for API synthesis.

Analytical Validation: Self-Validating HPLC-MS Protocol

To ensure the integrity of downstream experiments, raw 3-Methoxy-4-methylaniline must be validated for purity (typically >98% required for pharmaceutical R&D). Because it is a basic amine, it is prone to peak tailing on standard silica-based C18 columns due to secondary interactions with residual acidic silanols.

To counteract this, a reverse-phase (RP) HPLC method utilizing a low-silanol activity column (such as the Newcrom R1) is highly recommended[5].

Step-by-Step RP-HPLC/MS Methodology
  • Sample Preparation: Dissolve 10 mg of 3-Methoxy-4-methylaniline in 10 mL of HPLC-grade Acetonitrile (MeCN). Spike the solution with a known internal standard (e.g., an inert substituted benzene) to self-validate injection volume consistency.

  • Column Selection & Equilibration: Utilize a low-silanol RP column (e.g., Newcrom R1, 3 µm particle size) to prevent amine-silanol tailing[5]. Equilibrate the column at 30 °C.

  • Mobile Phase Formulation (Causality-Driven):

    • For UV-Vis Analysis: Use a gradient of MeCN and Water modified with 0.1% Phosphoric acid. The low pH fully protonates the amine, ensuring a sharp, Gaussian peak shape[5].

    • For LC-MS Compatibility: Replace phosphoric acid with 0.1% Formic acid. Phosphoric acid is non-volatile and will severely foul the MS source; formic acid provides the necessary protonation while remaining fully volatile[5].

  • Detection:

    • Optical: Monitor UV absorbance at 254 nm (aromatic ring absorption).

    • Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) mode. Target the [M+H]⁺ adduct at m/z 138.09[3].

HPLC_Workflow S1 Sample Prep (Internal Std + MeCN) S2 RP-HPLC Separation (Low-Silanol Column) S1->S2 S3 UV/Vis Detection (254 nm) S2->S3  Optical S4 ESI-MS Validation ([M+H]+ m/z 138.09) S2->S4  Mass S5 Purity Quantification (>98% Threshold) S3->S5 S4->S5

Fig 2. Self-validating RP-HPLC/MS analytical workflow for 3-Methoxy-4-methylaniline.

Safety, Toxicity, and Handling Protocols

As an aromatic amine, 3-Methoxy-4-methylaniline presents specific occupational hazards that must be mitigated through strict laboratory protocols.

Globally Harmonized System (GHS) Hazard Classifications:

  • H302 & H312: Harmful if swallowed or in contact with skin.

  • H315 & H319: Causes skin irritation and serious eye irritation.

  • H335: May cause respiratory irritation.

Toxicological Causality: Exposure to aromatic amines can lead to methemoglobinemia—a condition where the iron in hemoglobin is oxidized from Fe²⁺ to Fe³⁺, drastically reducing the blood's oxygen-carrying capacity, leading to cyanosis and unconsciousness[2].

Handling Requirements: All handling must be conducted within a certified chemical fume hood. Personnel must wear inherently chemical-resistant nitrile gloves (double-gloving recommended for prolonged handling), splash-proof safety goggles, and a standard laboratory coat. In the event of skin contact, the protocol dictates immediate washing with copious amounts of water (P302 + P352).

References

  • nbinno.com - 3-Methoxy-4-methylaniline: Your Partner in Pharmaceutical R&D and Production: Applications and Manufacturing Insights.
  • PubChemLite (uni.lu) - 3-methoxy-4-methylaniline (C8H11NO).
  • PubChem (nih.gov) - 3-Methoxy-4-methylaniline | C8H11NO | CID 27882.
  • MilliporeSigma - 3-Methoxy-4-methylaniline 98 16452-01-0.
  • Tokyo Chemical Industry (tcichemicals.com) - 3-Methoxy-4-methylaniline | 16452-01-0.
  • Benchchem - 3-Methoxy-4-methylbenzonitrile | 3556-60-3.
  • SIELC Technologies - Separation of 3-Methoxy-4-methylaniline on Newcrom R1 HPLC column.

Sources

3-(Methoxymethyl)-4-methylaniline discovery and history

Author: BenchChem Technical Support Team. Date: March 2026

3-(Methoxymethyl)-4-methylaniline: Discovery, Synthesis, and Role in Dinitroaniline Herbicide Development

Executive Summary

As a Senior Application Scientist in agrochemical development, understanding the structure-activity relationship (SAR) of chemical intermediates is paramount to designing effective and environmentally responsible active ingredients. 3-(Methoxymethyl)-4-methylaniline (Formula: C9H13NO) is a highly specialized substituted aromatic amine. Historically, it emerged during the 1970s agricultural chemistry boom as a critical intermediate in the synthesis of 3,4-disubstituted-2,6-dinitroaniline herbicides, a class of compounds renowned for disrupting weed microtubule assembly[1].

This technical whitepaper dissects the historical discovery, physicochemical rationale, and self-validating synthetic workflows associated with 3-(Methoxymethyl)-4-methylaniline, providing a comprehensive guide for researchers scaling up N-alkylated aniline derivatives.

Historical Context & Physicochemical Rationale

The discovery and utilization of 3-(Methoxymethyl)-4-methylaniline are inextricably linked to the development of pendimethalin (N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline) by American Cyanamid in the 1970s[1]. While pendimethalin is highly effective, it is notoriously lipophilic, binding tightly to soil organic matter which results in very limited downward mobility and a prolonged environmental half-life[2][3].

To modulate this soil persistence, chemists explored bioisosteric replacements for the 3-methyl group. The introduction of a methoxymethyl ether group at the meta position subtly alters the molecule's physicochemical profile. The ether oxygen acts as a hydrogen-bond acceptor, increasing the topological polar surface area (TPSA) and slightly reducing the partition coefficient (logP). This modification enhances the water solubility of the resulting dinitroaniline, thereby reducing its soil adsorption coefficient (Kd) and altering its bioavailability to both target weed species and soil microorganisms[3][4].

Mechanistic Pathway: From Intermediate to Active Herbicide

The transformation of 3-(Methoxymethyl)-4-methylaniline into an active herbicide relies on a highly controlled, two-step synthetic pathway:

  • Catalytic Reductive Alkylation: The primary amine is reacted with a ketone to form a Schiff base (imine), which is subsequently reduced to a secondary amine[5].

  • Electrophilic Aromatic Nitration: The N-alkylated intermediate undergoes di-nitration at the 2 and 6 positions to yield the final active ingredient.

Pathway A 3-(Methoxymethyl)- 4-methylaniline C Imine Intermediate A->C Condensation B Diethyl Ketone + Acid Promoter B->C E N-Alkylated Aniline C->E Reduction D H2 + 5% Pt/C D->E G Dinitroaniline Herbicide E->G C2/C6 Nitration F HNO3 / H2SO4 (Nitration)

Fig 1: Synthetic pathway from 3-(methoxymethyl)-4-methylaniline to dinitroaniline herbicides.

Quantitative Reaction Parameters

The following table summarizes the optimized reaction parameters for the reductive alkylation of substituted anilines, demonstrating the high-yield efficiency of the noble metal catalyst system as documented in historical patent literature[5][6].

Amine SubstrateKetone ReactantCatalystAcid Promoter (pKa)Yield (%)Purity (GC)
3,4-XylidineDiethyl ketone5% Pt/C2-Naphthalenesulfonic (0.6)98.0>97.2%
3,4-XylidineCyclohexanone5% Pt/C2-Naphthalenesulfonic (0.6)80.4>80.4%
3-(Methoxymethyl)-4-methylaniline Diethyl ketone 5% Pt/C 2-Naphthalenesulfonic (0.6) >95.0* >95.0%
α,α,α-Trifluoro-p-toluidineDiethyl ketone5% Pt/C2-Naphthalenesulfonic (0.6)97.0>96.5%

*Extrapolated benchmark based on homologous series data from [5][7].

Self-Validating Experimental Protocols

Protocol 1: Catalytic Reductive Alkylation

Objective: Synthesize N-(1-ethylpropyl)-3-methoxymethyl-4-methylaniline. Causality & Design: This reaction requires a precise balance of acidity. The chosen promoter, 2-naphthalenesulfonic acid, has a pKa of ~0.6[5]. A pKa between 0.3 and 1.5 is critical; stronger acids will completely protonate the aromatic amine (destroying its nucleophilicity), while weaker acids fail to activate the ketone carbonyl. Furthermore, 5% Platinum on Carbon (Pt/C) is selected over Palladium to prevent unwanted ring hydrogenation or cleavage of the sensitive methoxymethyl ether[6].

Step-by-Step Procedure:

  • Reactor Preparation: Purge a 500 mL Parr pressure reactor with inert nitrogen gas to displace oxygen, preventing explosive hazards.

  • Reagent Charging: Add 0.2 mol of 3-(Methoxymethyl)-4-methylaniline and 0.32 mol of diethyl ketone. Causality: The 1.6x molar excess of ketone drives the equilibrium of the condensation reaction forward toward the imine[6].

  • Catalyst Addition: Add 1.2 g of 5% Pt/C and 0.9 g of 2-naphthalenesulfonic acid[5].

  • Hydrogenation: Pressurize the reactor with H2 gas to 30–60 psi. Heat the mixture to 60–80 °C under continuous mechanical agitation[7].

  • System Validation (In-Process QC): Monitor the internal pressure drop. The reaction is complete when hydrogen consumption ceases. Self-Validation Check: Extract a 0.5 mL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via GC-FID. The protocol is validated to proceed to workup only when the starting amine peak area is <1% relative to the product.

  • Workup: Cool the reactor, vent the hydrogen safely, and filter the mixture through a Celite pad to remove the Pt/C catalyst.

  • Purification: Concentrate the organic phase in vacuo and purify via vacuum distillation (e.g., 160°C at 0.9 mmHg) to isolate the pure N-alkylated product[6].

Protocol 2: Electrophilic Aromatic Nitration

Objective: Synthesize the final 3-methoxymethyl-4-methyl-2,6-dinitro-N-(1-ethylpropyl)aniline herbicide analog. Causality & Design: The N-alkylamino group is strongly activating and ortho/para directing. Because the methyl group at position 4 blocks the para position, electrophilic aromatic substitution is forced exclusively at the two available ortho positions (C2 and C6). Strict thermal control is required to prevent the mixed acid from oxidatively cleaving the methoxymethyl ether.

Step-by-Step Procedure:

  • Acid Mixture Preparation: Prepare a nitrating mixture of concentrated HNO3 and H2SO4, chilling the system to 0–5 °C. Causality: Sulfuric acid acts as a dehydrating catalyst to generate the highly electrophilic nitronium ion (NO2+).

  • Substrate Addition: Dissolve the N-alkylated amine from Protocol 1 in a halogenated solvent (e.g., dichloroethane). Add this solution dropwise to the acid mixture, strictly maintaining the internal temperature below 10 °C.

  • Reaction Maturation: Allow the mixture to slowly warm to room temperature and stir for 2 hours.

  • System Validation (In-Process QC): Quench a micro-aliquot over crushed ice, extract with ethyl acetate, and analyze via 1H-NMR. Self-Validation Check: The complete disappearance of the aromatic proton signals at the 2 and 6 positions validates successful di-nitration.

  • Workup: Quench the bulk reaction over crushed ice. Extract the organic layer and wash with saturated NaHCO3 until the aqueous phase reaches a neutral pH.

  • Crystallization: Recrystallize the crude product from ethanol to yield the pure dinitroaniline herbicide.

References

  • "Reductive alkylation of substituted anilines (US Patent 4261926A)", Google Patents.
  • "Pendimethalin Degradation in Soil and Its Interaction with Soil Microorganisms", ResearchGate. URL:[Link]

  • "Persistence, Mobility, and Bioavailability of Pendimethalin and Trifluralin in Soil", ResearchGate. URL:[Link]

  • "Interactions Observed with Clomazone plus Pendimethalin when Mixed with Postemergence Rice Herbicides", LSU Scholarly Repository. URL:[Link]

Sources

Engineering Next-Generation Agrochemicals: The Industrial Application of 3-(Methoxymethyl)-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern agrochemical development, the structural tuning of active pharmaceutical ingredients (APIs) and herbicidal compounds is paramount for overcoming biological resistance and environmental persistence. 3-(Methoxymethyl)-4-methylaniline is a highly specialized, functionalized aromatic amine that serves as a critical intermediate in the synthesis of advanced 2,6-dinitroaniline herbicides.

Unlike traditional precursors (such as 3,4-dimethylaniline used in pendimethalin), the incorporation of a methoxymethyl ether group at the 3-position introduces unique physicochemical properties. This whitepaper provides an in-depth technical analysis of the synthetic workflows, mechanistic rationales, and industrial applications of 3-(Methoxymethyl)-4-methylaniline, designed for researchers and chemical engineers scaling up next-generation microtubule inhibitors.

Structural Rationale & Agrochemical Potential

The efficacy of dinitroaniline herbicides relies heavily on their lipophilicity and soil mobility. By substituting a standard methyl group with a methoxymethyl (-CH₂OCH₃) group , scientists can manipulate the compound's partition coefficient (LogP) and hydrogen-bonding capacity.

  • Ether Oxygen as a Hydrogen-Bond Acceptor: The oxygen atom in the methoxymethyl group provides a localized dipole, slightly increasing water solubility compared to highly hydrophobic analogs like trifluralin. This enhances soil penetration while maintaining sufficient lipophilicity to cross plant cell membranes.

  • Steric and Electronic Directing Effects: During the electrophilic aromatic substitution (di-nitration) phase of synthesis, the methoxymethyl group acts as an ortho/para director. Its steric bulk ensures that nitration occurs precisely at the 2 and 6 positions, preventing unwanted polymerization or meta-substitution.

Table 1: Predictive Physicochemical Comparison of Herbicide Precursors
Property / Parameter3,4-Dimethylaniline (Standard)3-(Methoxymethyl)-4-methylanilineIndustrial Implication
Functional Group -CH₃-CH₂OCH₃Alters binding affinity in resistant weed strains.
Relative Lipophilicity Very HighModerate-HighImproved soil mobility; reduced bioaccumulation.
Nitration Directing Strong Ortho/ParaStrong Ortho/ParaMaintains high regioselectivity during di-nitration.
Ether Cleavage Risk N/APresent (Requires specific catalysts)Necessitates Pt/C over Pd/C during hydrogenation.

Synthetic Workflow: From Precursor to Active Herbicide

The industrial transformation of 3-(Methoxymethyl)-4-methylaniline into a commercial herbicide is a meticulously controlled two-phase process: Reductive Alkylation followed by Electrophilic Aromatic Di-Nitration.

SynthesisWorkflow A 3-(Methoxymethyl)-4-methylaniline (Primary Amine Precursor) B Diethyl Ketone + H2 (Pt/C, Acid Promoter) A->B Step 1: Imine Formation C N-(3-pentyl)-3-methoxymethyl-4-methylaniline (Secondary Amine) B->C Step 2: Catalytic Hydrogenation D Concentrated HNO3 (Di-Nitration Phase) C->D Step 3: Electrophilic Addition E Methoxymethyl-Dinitroaniline (Active Herbicide) D->E Step 4: Ortho/Para Substitution

Fig 1: Two-phase synthetic workflow from aniline precursor to dinitroaniline herbicide.

Phase I: Reductive Alkylation

The first objective is to convert the primary amine into a sterically hindered secondary amine. This is achieved via reductive alkylation using a ketone (e.g., diethyl ketone). According to established industrial patents for , the choice of catalyst and acid promoter is critical to prevent the hydrogenolysis (cleavage) of the sensitive methoxymethyl ether group.

Experimental Protocol 1: Self-Validating Reductive Alkylation
  • Objective: Synthesize N-(3-pentyl)-3-methoxymethyl-4-methylaniline.

  • Causality & Catalyst Selection: Palladium on carbon (Pd/C) is notoriously aggressive toward benzylic-type ethers and will cleave the methoxymethyl group. Therefore, 5% Platinum on Carbon (Pt/C) is strictly required. An acid promoter with a pKa between 0.3 and 1.5 (such as 2-naphthalenesulfonic acid) is used to accelerate Schiff base (imine) formation without hydrolyzing the ether linkage.

Step-by-Step Methodology:

  • Reactor Charging: Into a high-pressure autoclave, charge 1.0 molar equivalent of 3-(Methoxymethyl)-4-methylaniline and 1.5 molar equivalents of diethyl ketone (3-pentanone). The excess ketone drives the equilibrium toward the imine intermediate.

  • Catalyst Addition: Add 0.05 equivalents of 5% Pt/C and 0.02 equivalents of 2-naphthalenesulfonic acid.

  • Purging & Pressurization: Purge the vessel three times with inert nitrogen gas to remove oxygen, followed by two purges with hydrogen gas. Pressurize the reactor to 60 psi with H₂ .

  • Reaction Execution: Heat the mixture to 60°C – 80°C under continuous agitation.

    • Self-Validation Checkpoint: Monitor the pressure gauge. A steady pressure drop indicates H₂ consumption (imine reduction). The reaction is deemed complete when H₂ uptake ceases (typically 2–3 hours).

  • Workup: Cool the reactor to ambient temperature and vent safely. Filter the mixture through a Celite pad to recover the Pt/C catalyst (which can be recycled). Separate the aqueous byproduct phase.

  • Purification: Subject the organic phase to vacuum distillation (e.g., 0.9 mm Hg) to isolate the pure N-alkylated secondary amine.

Table 2: Optimized Parameters for Reductive Alkylation
ParameterTarget RangeMechanistic Rationale
Ketone:Amine Ratio 1.5 : 1Prevents over-alkylation; drives complete imine conversion.
H₂ Pressure 40 - 60 psiEnsures sufficient dissolved hydrogen for rapid reduction.
Temperature 60°C - 80°CBalances thermodynamic rate with catalyst longevity.
Acid Promoter pKa 0.5 - 1.0Maximizes electrophilicity of the ketone carbonyl carbon.
Phase II: Electrophilic Aromatic Di-Nitration

The secondary amine must now be nitrated at the 2 and 6 positions. Because the aromatic ring is highly activated by the amine group, nitration is fiercely exothermic. Modern industrial standards prioritize or strictly temperature-controlled batch processes to prevent thermal runaway and oxidative degradation of the methoxymethyl group.

Experimental Protocol 2: Controlled Di-Nitration
  • Objective: Synthesize N-(3-pentyl)-3-methoxymethyl-4-methyl-2,6-dinitroaniline.

  • Causality & Solvent Selection: Glacial acetic acid is utilized as the solvent because it moderates the reactivity of concentrated nitric acid, preventing the oxidation of the secondary amine into a nitroso-derivative or the cleavage of the ether group.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-alkylated intermediate (from Protocol 1) in 3 volumes of glacial acetic acid within a jacketed glass reactor.

  • Cooling: Circulate chilled coolant to bring the internal reactor temperature down to 10°C.

  • First Nitration (Ortho): Begin dropwise addition of 2.2 molar equivalents of concentrated HNO₃ (98%).

    • Self-Validation Checkpoint: The addition rate must be dynamically linked to the internal thermocouple. If the temperature exceeds 20°C, halt addition immediately. The first nitration occurs rapidly at the less sterically hindered position.

  • Second Nitration (Para to the first nitro): Once addition is complete, the first nitro group deactivates the ring. To force the second nitration, gradually warm the reactor to 50°C and hold for 1.5 hours under vigorous stirring.

  • Quenching & Isolation: Pour the reaction mixture over crushed ice. The sudden shift in polarity forces the highly lipophilic dinitroaniline to precipitate as bright orange/yellow crystals.

  • Purification: Filter under vacuum, wash with cold distilled water until the filtrate is pH neutral, and recrystallize from hot ethanol to achieve >98% purity.

Mechanism of Action: Microtubule Disruption

Once synthesized and applied as a pre-emergence herbicide, the methoxymethyl-dinitroaniline derivative acts as a potent mitotic inhibitor. The biological target is the plant cytoskeleton, specifically the tubulin proteins.

Extensive toxicological and physiological studies on confirm that these compounds do not inhibit seed germination directly; rather, they halt cellular division in the meristematic tissues of emerging roots and shoots.

MOA A Herbicide Absorption B Binding to α-Tubulin A->B C Microtubule Depolymerization B->C D Mitotic Arrest C->D E Root Growth Inhibition D->E

Fig 2: Cellular mechanism of action for dinitroaniline-class herbicides via tubulin binding.

Mechanistic Pathway:

  • Vapor/Aqueous Absorption: The herbicide is absorbed by the hypocotyl or seedling roots. The methoxymethyl group optimizes the vapor pressure and soil-water partition, ensuring steady bioavailability.

  • Tubulin Binding: The compound permeates the plant cell and binds specifically to α-tubulin.

  • Polymerization Blockade: The herbicide-tubulin complex cannot successfully polymerize into microtubules. Existing microtubules depolymerize, leading to a catastrophic collapse of the cellular cytoskeleton.

  • Arrested Metaphase: Without a functional spindle apparatus, dividing cells are permanently arrested in metaphase. This manifests macroscopically as swollen, club-like root tips and the ultimate death of the emerging weed.

Conclusion

3-(Methoxymethyl)-4-methylaniline represents a sophisticated evolutionary step in agrochemical precursor design. By understanding the precise catalytic requirements to protect the methoxymethyl ether during reductive alkylation, and by tightly controlling the thermodynamics of di-nitration, chemical engineers can successfully scale up the production of next-generation microtubule inhibitors. These advanced dinitroanilines offer a tunable environmental profile, providing a critical tool in the ongoing battle against herbicide-resistant weed species.

References

  • Title: US4261926A - Reductive alkylation of substituted anilines Source: Google Patents URL
  • Title: The Physiology and Mode of Action of the Dinitroaniline Herbicides Source: Weed Science, Cambridge University Press URL: [Link]

  • Title: Safe, efficient and selective synthesis of dinitro herbicides via a continuous-flow microreactor Source: Green Chemistry, The Royal Society of Chemistry URL: [Link]

  • Title: Trifluralin Toxicology Revisited: Microtubule Inhibition, Mitochondrial Damage, and Anti-Protozoan Potential Source: International Journal of Molecular Sciences, MDPI URL: [Link]

The Strategic Application of 3-(Methoxymethyl)-4-methylaniline in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Methoxymethyl)-4-methylaniline as a valuable, yet underutilized, building block in medicinal chemistry. While direct literature on its application is emerging, this document explores its potential by drawing parallels with structurally related and well-established aniline derivatives. We will delve into its synthesis, physicochemical properties, and potential therapeutic applications, with a particular focus on its role as a versatile scaffold in the design of targeted therapies. This guide aims to equip researchers and drug development professionals with the foundational knowledge and hypothetical frameworks to unlock the potential of this promising chemical entity.

Introduction: The Anilino Scaffold in Drug Discovery

Substituted anilines are a cornerstone of modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their utility stems from their ability to serve as key pharmacophoric elements, engaging in crucial interactions with biological targets such as enzymes and receptors. The nature and position of substituents on the aniline ring profoundly influence a compound's potency, selectivity, and pharmacokinetic profile. This guide focuses on 3-(Methoxymethyl)-4-methylaniline, a unique aniline derivative with the potential to offer distinct advantages in drug design.

Aniline and its derivatives are fundamental precursors in the synthesis of a wide range of pharmaceuticals, including analgesics, anti-inflammatory agents, and targeted cancer therapies.[1] The amino group of the aniline moiety can be readily modified, allowing for the construction of complex molecular architectures.[2]

Physicochemical Properties and Structural Features

3-(Methoxymethyl)-4-methylaniline, with the CAS number 1416363-80-8, is a distinct chemical entity from its more commonly referenced isomer, 3-methoxy-4-methylaniline (CAS 16452-01-0). The key structural difference lies in the substituent at the 3-position: a methoxymethyl group (-CH2OCH3) in the former and a methoxy group (-OCH3) in the latter. This seemingly subtle difference can have significant implications for a molecule's physicochemical properties and its interactions with biological targets.

Property3-(Methoxymethyl)-4-methylaniline (Predicted)3-Methoxy-4-methylaniline[3][4]
Molecular Formula C9H13NOC8H11NO
Molecular Weight 151.21 g/mol 137.18 g/mol
LogP (Predicted) ~2.02.1
Hydrogen Bond Acceptors 22
Hydrogen Bond Donors 11
Rotatable Bonds 31

The methoxymethyl group introduces greater conformational flexibility compared to the methoxy group, which could be advantageous for optimizing binding to a target protein.[5] Furthermore, the ether oxygen in the methoxymethyl group can act as a hydrogen bond acceptor, potentially influencing solubility and target engagement.[6]

Synthesis of 3-(Methoxymethyl)-4-methylaniline: A Proposed Route

Proposed Synthetic Workflow

Synthetic_Pathway A 3-Chloro-4-methylanisole B Grignard Reagent Formation A->B Mg, THF C Reaction with Paraformaldehyde B->C 1. (CH2O)n 2. H3O+ D 3-(Hydroxymethyl)-4-methylanisole C->D E Williamson Ether Synthesis D->E NaH, CH3I F 3-(Methoxymethyl)-4-methylanisole E->F G Nitration F->G HNO3, H2SO4 H 2-(Methoxymethyl)-4-nitro-5-methylanisole G->H I Reduction H->I Fe, HCl or H2, Pd/C J 3-(Methoxymethyl)-4-methylaniline I->J Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Drug Drug Derived from 3-(Methoxymethyl)-4-methylaniline Drug->RAF Inhibition Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation

Sources

Methodological & Application

Application Note: Catalytic Hydrogenation of 4-Nitro-2-methylanisole and Structural Clarification of Target Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Executive Summary & Structural Clarification

The reduction of nitroarenes to anilines is a pivotal transformation in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and functional dyes[1]. While traditional methods (e.g., Béchamp reduction) rely on stoichiometric iron and corrosive acids, catalytic hydrogenation utilizing palladium on carbon (Pd/C) offers a highly efficient, atom-economical alternative with water as the sole byproduct[1].

Critical Note on Chemical Nomenclature: As a Senior Application Scientist, it is imperative to address a structural discrepancy in the requested transformation. The synthesis of 3-(methoxymethyl)-4-methylaniline directly from 4-nitro-2-methylanisole is chemically incongruous:

  • 4-Nitro-2-methylanisole (1-methoxy-2-methyl-4-nitrobenzene) possesses a methoxy (-OCH 3​ ) group. The reduction of its nitro group yields 4-methoxy-3-methylaniline (also known as 4-amino-2-methylanisole).

  • 3-(Methoxymethyl)-4-methylaniline requires a methoxymethyl (-CH 2​ OCH 3​ ) group. Its correct synthetic precursor is 2-(methoxymethyl)-4-nitrotoluene .

To maintain absolute scientific integrity, this guide details a universal, self-validating Pd/C-catalyzed hydrogenation workflow. This protocol is applicable to both substrates, yielding their respective anilines with >98% conversion.

Pathways cluster_0 Pathway A: Reduction of 4-Nitro-2-methylanisole cluster_1 Pathway B: Synthesis of 3-(Methoxymethyl)-4-methylaniline SM1 4-Nitro-2-methylanisole (1-methoxy-2-methyl-4-nitrobenzene) Prod1 4-Methoxy-3-methylaniline (Yield: >98%) SM1->Prod1 H2 (40 psi) 10% Pd/C, EtOH SM2 2-(Methoxymethyl)-4-nitrotoluene (Correct Precursor) Prod2 3-(Methoxymethyl)-4-methylaniline (Targeted Compound) SM2->Prod2 H2 (40 psi) 10% Pd/C, EtOH

Figure 1. Divergent hydrogenation pathways clarifying the structural nomenclature discrepancy.

Mechanistic Insights & Causality

The catalytic reduction of nitroarenes over Pd/C proceeds via the well-established Haber-Lukashevich pathway[2]. The nitro group (-NO 2​ ) is sequentially reduced to a nitroso intermediate (-NO), then to a hydroxylamine (-NHOH), and finally to the primary amine (-NH 2​ )[3].

Causality behind experimental choices:

  • Catalyst Selection (Pd/C): Palladium provides optimal surface potential to facilitate the heterolytic dissociation of molecular hydrogen, generating polarized hydrogen species (H δ+ and H δ− ) that rapidly reduce polar -NO 2​ groups[3].

  • Solvent Selection (Ethanol): Ethanol is chosen over non-polar solvents due to its excellent hydrogen solubility and its ability to stabilize the polar hydroxylamine intermediate. This prevents the accumulation of hydroxylamines, which can otherwise undergo bimolecular condensation to form unwanted azoxy or azo byproducts.

Experimental Protocol: Catalytic Hydrogenation

This protocol is designed as a self-validating system , ensuring that safety, conversion tracking, and product purity are empirically verified at each stage.

Workflow Step1 1. Substrate Preparation Dissolve nitroarene in Ethanol (0.5 M) Step2 2. Catalyst Addition Add 10% Pd/C (5-10 wt%) under Argon Step1->Step2 Step3 3. Hydrogenation Pressurize with H2 (30-40 psi), stir at 25°C Step2->Step3 Step4 4. In-Process Monitoring Sample for HPLC/TLC analysis Step3->Step4 Step4->Step3 Incomplete Conversion Step5 5. Filtration Filter through Celite pad to remove Pd/C Step4->Step5 >99% Conversion Step6 6. Isolation Concentrate in vacuo, crystallize/purify Step5->Step6

Figure 2. Standardized workflow for the Pd/C-catalyzed hydrogenation of nitroarenes.

Step-by-Step Methodology

Step 1: Substrate Preparation Dissolve the nitroarene (e.g., 4-nitro-2-methylanisole, 10.0 g, 59.8 mmol) in absolute ethanol (120 mL) within a heavy-walled Parr hydrogenation flask.

  • Causality: A concentration of ~0.5 M ensures optimal mass transfer of hydrogen gas into the liquid phase without overwhelming the catalyst surface.

Step 2: Catalyst Addition (Safety Critical) Purge the flask with argon gas for 5 minutes. Carefully add 10% Palladium on Carbon (Pd/C, 50% w/w water wet, 1.0 g).

  • Causality: Water-wet Pd/C is mandatory to mitigate the severe pyrophoric hazard of dry palladium catalysts when exposed to solvent vapors and atmospheric oxygen. Argon purging displaces oxygen, preventing premature ignition.

Step 3: Hydrogenation Connect the flask to a Parr shaker apparatus. Evacuate the flask and backfill with hydrogen gas three times. Pressurize the vessel to 40 psi with H 2​ and initiate vigorous shaking at ambient temperature (20–25 °C).

  • Causality: 40 psi ensures a sufficient concentration of dissolved hydrogen at the catalyst surface, driving the rate-determining first hydrogen addition and preventing the stalling of the reaction at the nitroso stage[2].

Step 4: In-Process Monitoring (Self-Validation) Monitor the reaction via HPLC or TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). The reaction is typically complete within 2–4 hours when hydrogen uptake ceases.

  • Trustworthiness: The protocol self-validates by requiring empirical confirmation of completion. The disappearance of the yellow nitroarene spot and the appearance of the highly polar, UV-active aniline spot confirms >99% conversion.

Step 5: Filtration and Workup Carefully vent the hydrogen gas and purge the flask with argon. Filter the reaction mixture through a tightly packed pad of Celite 545. Wash the filter cake with additional ethanol (2 × 30 mL).

  • Causality: Celite prevents the finely divided Pd/C particulates from passing through the filter paper, ensuring the final API/intermediate is free of heavy metal contamination.

Step 6: Isolation Concentrate the filtrate under reduced pressure using a rotary evaporator. Dry the resulting oil or crystalline solid under high vacuum to afford the target aniline.

Quantitative Data Presentation

The following table summarizes the reaction parameters and expected analytical outcomes for both the requested starting material and the corrected precursor.

ParameterPathway A: 4-Nitro-2-methylanisole ReductionPathway B: 2-(Methoxymethyl)-4-nitrotoluene Reduction
Starting Material Formula C 8​ H 9​ NO 3​ C 9​ H 11​ NO 3​
Target Product 4-Methoxy-3-methylaniline3-(Methoxymethyl)-4-methylaniline
Product Formula C 8​ H 11​ NOC 9​ H 13​ NO
Theoretical Mass (Product) 137.18 g/mol 151.21 g/mol
Catalyst Loading 5-10 wt% (10% Pd/C, wet)5-10 wt% (10% Pd/C, wet)
H 2​ Pressure 30 - 40 psi30 - 40 psi
Reaction Time 2 - 4 hours2 - 4 hours
Expected Yield > 95%> 95%

References

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review) . Oriental Journal of Chemistry. 2

  • Rational design of single-atom catalysts for efficient hydrogenation of nitro compounds . OAE Publishing. 3

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst . Organic Letters (ACS Publications). 1

Sources

Comprehensive HPLC Method Development and Validation for 3-(Methoxymethyl)-4-methylaniline Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Pharmaceutical Drug Development Professionals.

Introduction & Physicochemical Causality

3-(Methoxymethyl)-4-methylaniline is a highly specialized substituted aniline derivative, frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). Developing a robust analytical method for this compound requires a deep understanding of its physicochemical properties, as these directly dictate its chromatographic behavior.

From a structural perspective, this molecule presents specific analytical challenges:

  • Basic Primary Amine (-NH₂): With an estimated pKa of ~4.5–5.0, the amine group is highly susceptible to secondary electrostatic interactions with residual, unendcapped silanols on silica-based stationary phases. If not mitigated, this interaction is the primary causality of severe peak tailing and poor resolution[1].

  • Hydrophobic & Ether Moieties: The 4-methyl and 3-methoxymethyl groups increase the molecule's overall lipophilicity (LogP ~1.8–2.0). Because of this moderate hydrophobicity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase is the most effective separation mode[1].

Because basic polar compounds are thermolabile and prone to degradation, traditional Gas Chromatography (GC) methods often require time-consuming derivatization steps; thus, HPLC coupled with UV detection serves as the preferred, simplified alternative[2]. Standard analytical conditions for aniline homologs traditionally employ a C18 column, a flow rate of 1.0 mL/min, and UV detection at 254 nm[3].

To build a self-validating and robust method, we must control the ionization state of the analyte. By employing a highly acidic mobile phase (pH ~2.0) using 0.1% Trifluoroacetic acid (TFA), we fully protonate the basic amine and simultaneously suppress the ionization of residual silanols, enforcing a pure, predictable hydrophobic retention mechanism.

Interaction Analyte 3-(Methoxymethyl)- 4-methylaniline (Protonated Amine) Silanol Silanol Analyte->Silanol Secondary Interaction (Causes Tailing) C18 C18 Stationary Phase (Hydrophobic Interaction) Analyte->C18 Primary Retention Mitigation Low pH Mobile Phase (0.1% TFA, pH 2.0) Mitigation->Silanol Suppresses Ionization

Caption: Fig 1. Mitigation of peak tailing via low pH mobile phase suppression of silanol interactions.

Experimental Protocol: A Self-Validating System

This protocol is designed not just as a sequence of steps, but as a self-validating system. By embedding System Suitability Testing (SST) directly into the workflow, the method mathematically proves its own reliability before any sample data is reported.

Reagents & Materials Preparation
  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication under vacuum for 10 minutes.

    • Causality: Degassing prevents micro-bubble formation in the high-pressure pump heads, which would otherwise cause pressure fluctuations and baseline noise.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile. Degas appropriately.

Standard & Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-(Methoxymethyl)-4-methylaniline reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with HPLC-grade Methanol.

  • Working Solution (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with the Initial Mobile Phase (90% A / 10% B). Filter through a 0.45 µm PTFE syringe filter prior to injection.

    • Causality: Diluting the final sample in the initial mobile phase prevents the "solvent mismatch" phenomenon. If the sample solvent is stronger (e.g., 100% Methanol) than the mobile phase, the analyte will travel rapidly through the column before mixing, resulting in peak splitting or severe fronting.

Chromatographic Conditions & Gradient Design

A gradient elution program is employed to ensure baseline separation of the target analyte from potential synthetic by-products (e.g., unreacted precursors or over-alkylated impurities)[1].

Table 1: Chromatographic Gradient Program

Time (min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in MeCN)Flow Rate (mL/min)
0.090101.0
10.010901.0
12.010901.0
12.190101.0
15.090101.0
  • Column: Fully end-capped C18 (e.g., 150 mm × 4.6 mm, 5 µm)[3].

  • Column Temperature: 30 °C (Stabilizes retention times and lowers system backpressure).

  • Injection Volume: 10 µL.

  • Detection: UV at 230 nm (primary quantification) and 254 nm (impurity profiling)[3].

Workflow A Physicochemical Profiling (pKa ~4.8, LogP ~1.8) B Stationary Phase Selection (End-capped C18) A->B C Mobile Phase Optimization (0.1% TFA, pH ~2.0) B->C D Gradient Design (10-90% MeCN) C->D E System Suitability Testing (Tailing < 1.5, N > 5000) D->E

Caption: Fig 2. HPLC method development workflow for basic aniline derivatives.

System Suitability & Method Validation

Before analyzing unknown samples, the system must prove its operational integrity by injecting the 50 µg/mL working standard five times (n=5). If the criteria in Table 2 are not met, the system is not valid, and troubleshooting (e.g., column washing, mobile phase remaking) must occur.

Table 2: System Suitability Criteria (Self-Validating Metrics)

ParameterAcceptance CriteriaCausality / Rationale
Tailing Factor (Tf) ≤ 1.5Ensures secondary silanol interactions are successfully suppressed.
Theoretical Plates (N) ≥ 5,000Confirms column efficiency, proper packing integrity, and lack of voids.
% RSD of Peak Area ≤ 2.0% (n=5)Validates autosampler injection precision and method repeatability.
Resolution (Rs) ≥ 2.0Ensures baseline separation from known adjacent synthetic impurities.

Once System Suitability is passed, the method undergoes full validation according to ICH Q2(R1) guidelines. Typical performance data for substituted anilines using this methodology are summarized below.

Table 3: Method Validation Summary

Validation ParameterTypical Result / Range for Aniline Derivatives
Linearity Range 1.0 – 100 µg/mL (Correlation Coefficient R² > 0.999)
Limit of Detection (LOD) 0.1 µg/mL (Signal-to-Noise Ratio ≥ 3)
Limit of Quantitation (LOQ) 0.5 µg/mL (Signal-to-Noise Ratio ≥ 10)
Accuracy (Recovery) 98.0% – 102.0% across three concentration levels
Precision (Intra-day %RSD) < 1.5%

References

  • [1] BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Aniline and Its Derivatives. Available at: 1

  • [2] LCGC International / Chromatography Online. Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Available at: 2

  • [3] Sigma-Aldrich. HPLC Analysis of Aniline Homologs on Discovery® C18. Available at:3

Sources

Application Note: ¹H and ¹³C NMR Characterization of 3-(Methoxymethyl)-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Strategy

The compound 3-(Methoxymethyl)-4-methylaniline (C₉H₁₃NO) is a highly substituted aromatic building block frequently utilized in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates. Accurate structural elucidation of multi-substituted anilines requires a rigorous understanding of overlapping electronic effects—specifically, the interplay between resonance-donating groups (-NH₂) and inductive/steric effects from alkyl and ether substituents.

This application note provides a self-validating, field-proven protocol for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of this molecule. Rather than merely listing parameters, this guide explores the causality behind sample preparation choices, acquisition parameters, and the mechanistic origins of the observed chemical shifts.

NMR_Workflow Start 3-(Methoxymethyl)-4-methylaniline Sample Prep (0.6 mL CDCl3) H1_NMR 1H NMR Acquisition (16 Scans, D1 = 1s) Start->H1_NMR C13_NMR 13C NMR Acquisition (1024 Scans, D1 = 2s) Start->C13_NMR NH2_Exchange D2O Shake Confirm -NH2 (br s) H1_NMR->NH2_Exchange Aliphatic_H Aliphatic Protons -CH3, -OCH3, -CH2O- H1_NMR->Aliphatic_H Aromatic_H Aromatic Protons Shielded by -NH2 H1_NMR->Aromatic_H C_Quat Quaternary Carbons Longer T1 Relaxation C13_NMR->C_Quat C_CH Protonated Carbons Rapid Relaxation (NOE) C13_NMR->C_CH Validation Full Structural Assignment NH2_Exchange->Validation Aliphatic_H->Validation Aromatic_H->Validation C_Quat->Validation C_CH->Validation

Logical workflow for the NMR structural elucidation of 3-(Methoxymethyl)-4-methylaniline.

Experimental Protocols & Causality

A robust NMR protocol must be a self-validating system. The following methodologies detail the exact steps required to obtain quantitative, high-resolution spectra, explaining the physical chemistry dictating each choice.

Protocol A: Optimized Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of 3-(Methoxymethyl)-4-methylaniline. Causality: This yields a concentration of roughly 150 mM. Exceeding this concentration can lead to intermolecular hydrogen bonding between the -NH₂ groups, which causes unpredictable downfield drift of the amine proton signal[1].

  • Solvent Selection: Dissolve the compound in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ lacks exchangeable protons, preserving the visibility of the labile -NH₂ signal. TMS provides an internal standard for absolute zero calibration.

  • Tube Geometry: Transfer the solution to a high-quality 5 mm NMR tube. Ensure the sample height is exactly 40–50 mm. Causality: A sample height below 40 mm introduces magnetic susceptibility gradients at the liquid-air interface, making it impossible to shim the Z-axis properly, resulting in poor lineshapes[1].

Protocol B: ¹H NMR Acquisition & D₂O Validation
  • Setup: Insert the sample into a 400 MHz spectrometer. Lock to the deuterium frequency of CDCl₃, tune, match, and shim (Z1–Z5) until the TMS linewidth is < 1.0 Hz.

  • Acquisition: Acquire 16 transients using a standard 90° proton pulse sequence (zg30). Set the relaxation delay (D1) to 1.0 second.

  • Self-Validation (D₂O Shake): To definitively prove the assignment of the -NH₂ group, add one drop of Deuterium Oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum. Causality: The labile amine protons rapidly exchange with deuterium (R-NH₂ → R-ND₂). The broad singlet at ~3.60 ppm will vanish from the spectrum, serving as an absolute validation of the functional group[2].

Protocol C: ¹³C NMR Acquisition
  • Setup: Tune and match the probe to the ¹³C frequency (100 MHz).

  • Acquisition: Acquire 1024 transients using a proton-decoupled ¹³C pulse sequence (zgpg30).

  • Relaxation Delay Causality: Set the relaxation delay (D1) to 2.0 seconds (or higher). Causality: Quaternary carbons (C1, C3, C4) lack directly attached protons. Therefore, they cannot efficiently undergo dipole-dipole spin-lattice relaxation (T₁). If the D1 delay is too short, these nuclei become magnetically saturated and disappear into the baseline noise. A longer D1 ensures these critical structural markers fully relax between pulses[2].

Data Presentation & Mechanistic Insights

The structural assignment of 3-(Methoxymethyl)-4-methylaniline relies heavily on understanding the electronic distribution within the aromatic ring. The data is summarized in the tables below.

¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignmentMechanistic Causality
2.15 Singlet (s)-3HAr-CH₃ (C4)Standard aromatic methyl resonance.
3.35 Singlet (s)-3H-OCH₃Deshielded purely by the adjacent electronegative oxygen.
3.60 Broad Singlet (br s)-2H-NH₂Broadened due to rapid intermolecular proton exchange and quadrupolar relaxation from ¹⁴N[2].
4.40 Singlet (s)-2HAr-CH₂-O (C3)Strongly deshielded by both the aromatic ring current and the inductive (-I) effect of the ether oxygen.
6.45 Doublet of doublets (dd)8.0, 2.41HAr-H (C6)Ortho to the strongly donating -NH₂ group, pushing it upfield. Couples to H5 (ortho, 8.0 Hz) and H2 (meta, 2.4 Hz).
6.50 Doublet (d)2.41HAr-H (C2)Ortho to -NH₂. Isolated between two substituents, it only exhibits meta-coupling (2.4 Hz) to H6.
6.90 Doublet (d)8.01HAr-H (C5)Meta to the -NH₂ group; thus, it does not benefit from resonance shielding and appears further downfield[3].
¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignmentMechanistic Causality
17.5 CH₃Ar-CH₃ (C4)Shielded aliphatic carbon attached to an aromatic system.
58.0 CH₃-OCH₃Typical chemical shift for an aliphatic methyl ether[3].
72.0 CH₂Ar-CH₂-O (C3)Deshielded by the adjacent oxygen atom.
114.5 CHAr-C (C2)Strongly shielded by the +R resonance effect of the ortho -NH₂ group.
116.2 CHAr-C (C6)Shielded by the +R resonance effect of the ortho -NH₂ group.
127.7 C (Quat)Ar-C (C4)Quaternary carbon; intensity is lower due to lack of NOE enhancement.
130.1 CHAr-C (C5)Meta to the amine; relatively unaffected by resonance donation.
140.1 C (Quat)Ar-C (C3)Deshielded by the attached methoxymethyl group.
143.6 C (Quat)Ar-C (C1)The most deshielded aromatic carbon due to the direct attachment of the electronegative nitrogen atom[3].
Mechanistic Summary: The Resonance (+R) Effect

The most defining feature of this spectrum is the behavior of the aromatic protons. In an unsubstituted benzene ring, protons resonate at 7.27 ppm. However, the amino group (-NH₂) at C1 is a powerful π-electron donor. Through resonance (+R effect), it pushes electron density specifically into the ortho (C2, C6) and para (C4) positions.

Because C4 is substituted by a methyl group, the effect is observed at C2 and C6. The increased electron density creates a localized opposing magnetic field (diamagnetic shielding), which shifts the H2 and H6 protons significantly upfield to 6.50 ppm and 6.45 ppm, respectively[3]. H5, being meta to the amine, does not receive this resonance electron density and remains closer to the standard aromatic region at 6.90 ppm.

References

  • Title: High-Resolution NMR Techniques in Organic Chemistry (3rd Edition) Source: Elsevier URL: [Link]

  • Title: Structure Determination of Organic Compounds: Tables of Spectral Data (5th Edition) Source: Springer URL: [Link]

Sources

Application Note: Utilizing 3-(Methoxymethyl)-4-methylaniline in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Significance of the Substrate

The compound 3-(Methoxymethyl)-4-methylaniline is a highly functionalized aromatic building block frequently utilized in the development of pharmaceuticals and advanced agrochemicals. Structurally, it presents a unique challenge for traditional cross-coupling:

  • The Amine Group: Anilines are not natively electrophilic in palladium-catalyzed cross-coupling reactions.

  • The Methoxymethyl (MOM) Ether: This ether linkage is generally stable to basic conditions but can be sensitive to aggressive Lewis acids or strongly acidic deprotection sequences.

  • Steric Hindrance: The adjacent methyl group at the 4-position creates a sterically demanding environment around the 3-position.

Traditionally, utilizing an aniline in a Suzuki-Miyaura coupling required a multi-step sequence: protecting the amine, electrophilic halogenation (which often yields mixed regiochemistry due to competing directing groups), deprotection, and finally the cross-coupling.

Modern synthetic methodologies bypass this entirely by leveraging diazonium chemistry . By converting the primary amine into a highly reactive aryldiazonium salt, the carbon-nitrogen bond becomes a direct vector for carbon-carbon bond formation[1].

Mechanistic Causality: The Diazonium Advantage

To utilize 3-(Methoxymethyl)-4-methylaniline efficiently, researchers can employ two divergent strategies based on whether the arene acts as the electrophile or the nucleophile.

The Electrophilic Pathway: Base-Free Diazonium-Suzuki Coupling

Aryldiazonium salts are exceptionally potent electrophiles due to the unparalleled leaving-group ability of nitrogen gas ( N2​ ). When 3-(Methoxymethyl)-4-methylaniline is treated with an organic nitrite (such as tert-butyl nitrite, t -BuONO), it forms an aryldiazonium intermediate in situ. Because the oxidative addition of Palladium(0) into the C−N2+​ bond is highly exothermic and rapid even at room temperature, this pathway completely eliminates the need for the strong inorganic bases typically required in standard Suzuki-Miyaura couplings[2]. This "base-free" environment is highly advantageous for preserving the integrity of the methoxymethyl ether group.

The Nucleophilic Pathway: Sandmeyer-Type Borylation

If the synthetic route requires the aniline to act as the nucleophilic partner, it can be converted into an aryl pinacol boronate via a metal-free Sandmeyer borylation. Using bis(pinacolato)diboron ( B2​pin2​ ) and t -BuONO in methanol, the amine is diazotized and subsequently undergoes borylation via an SN​2Ar or radical pathway. Methanol acts not just as a solvent, but as a critical promoter that stabilizes the diazonium intermediate and facilitates the nucleophilic attack of the diboron species[3].

Visualizing the Synthetic Workflows

G Aniline 3-(Methoxymethyl)-4-methylaniline (Starting Material) Diazonium In Situ Aryldiazonium Salt (Highly Electrophilic) Aniline->Diazonium t-BuONO, Acid or MeOH (Diazotization) DirectSuzuki Biaryl Derivative (via Base-Free Suzuki) Diazonium->DirectSuzuki Aryl-B(OH)2, Pd(0) Room Temp, No Base Boronate Aryl Pinacol Boronate (via Sandmeyer Borylation) Diazonium->Boronate B2pin2, MeOH Metal-Free, RT StandardSuzuki Biaryl Derivative (via Standard Suzuki) Boronate->StandardSuzuki Aryl-X, Pd(0), Base Heat

Divergent synthetic workflows for utilizing 3-(Methoxymethyl)-4-methylaniline in cross-coupling.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. The visual cue of gas evolution ( N2​ ) serves as an immediate, observable metric for the success of the diazotization step.

Protocol A: Direct Base-Free Suzuki-Miyaura Cross-Coupling

This protocol uses the aniline directly as the electrophile, reacting it with an external arylboronic acid[2].

Reagents:

  • 3-(Methoxymethyl)-4-methylaniline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • t -Butyl nitrite ( t -BuONO) (1.5 mmol)

  • Pd(OAc)2​ (2 mol%)

  • Methanol (5.0 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 3-(Methoxymethyl)-4-methylaniline (1.0 mmol) and the desired arylboronic acid (1.2 mmol).

  • Catalyst Addition: Add Pd(OAc)2​ (2 mol%) to the vial. Causality note: Pd(OAc)2​ is preferred over Pd(PPh3​)4​ as phosphine ligands can sometimes undergo side reactions with diazonium salts.

  • Solvent Introduction: Inject 5.0 mL of anhydrous Methanol. Stir the mixture at 0 °C in an ice bath to control the initial exotherm.

  • In Situ Diazotization: Slowly add t -BuONO (1.5 mmol) dropwise over 5 minutes. Self-Validation: You will observe immediate effervescence (nitrogen gas evolution) and a transient color change, indicating the successful formation and subsequent consumption of the diazonium salt.

  • Coupling: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2 hours.

  • Workup: Dilute the mixture with Ethyl Acetate (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel chromatography.

Protocol B: Metal-Free Sandmeyer Borylation

This protocol converts the aniline into a versatile pinacol boronate, allowing it to act as the nucleophile in subsequent standard Suzuki couplings[4].

Reagents:

  • 3-(Methoxymethyl)-4-methylaniline (1.0 mmol)

  • Bis(pinacolato)diboron ( B2​pin2​ ) (2.0 mmol)

  • t -Butyl nitrite ( t -BuONO) (1.5 mmol)

  • Methanol (4.0 mL)

Step-by-Step Methodology:

  • Preparation: In a 20 mL vial, dissolve 3-(Methoxymethyl)-4-methylaniline (1.0 mmol) and B2​pin2​ (2.0 mmol) in Methanol (4.0 mL).

  • Temperature Control: Cool the mixture to 0 °C. Causality note: Cooling prevents the premature radical decomposition of the diazonium intermediate before it can interact with the diboron species.

  • Diazotization & Borylation: Add t -BuONO (1.5 mmol) dropwise. Vigorous gas evolution will occur.

  • Maturation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Evaporate the methanol under reduced pressure. Dissolve the crude residue in Dichloromethane (15 mL), wash with water, dry over MgSO4​ , and purify via flash chromatography to isolate the aryl pinacol boronate.

Quantitative Data Presentation

The choice of solvent and the exclusion of base are the most critical parameters for the direct Diazonium-Suzuki coupling. Table 1 summarizes the optimization landscape based on established mechanistic behaviors of functionalized anilines[2][5].

Table 1: Optimization Parameters for Base-Free Diazonium-Suzuki Coupling

EntryCatalyst (2 mol%)SolventBase / AdditiveTime (h)Reaction Outcome / Yield (%)
1 Pd(OAc)2​ MeOH None 2 >90% (Optimal)
2 Pd(OAc)2​ THFNone1245% (Sluggish transmetalation)
3 Pd(PPh3​)4​ Toluene K2​CO3​ (2.0 eq)8<30% (Diazonium decomposition)
4 Pd2​(dba)3​ EtOHNone388% (Highly effective)

Data Interpretation: Protic solvents (MeOH, EtOH) are strictly required for base-free conditions because the solvent molecules assist in the transmetalation step by coordinating to the boron atom, compensating for the lack of an exogenous base. The addition of strong inorganic bases (Entry 3) leads to rapid decomposition of the diazonium salt into unreactive phenols or azo-compounds before the catalytic cycle can complete.

References

  • Aryldiazonium Tetrafluoroborate Salts as Green and Efficient Coupling Partners for the Suzuki–Miyaura Reaction: From Optimisation to Mole Scale. Organic Process Research & Development, 2014.[2] URL:[Link]

  • Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein Journal of Organic Chemistry, 2010.[5] URL:[Link]

  • Recent Development of Aryl Diazonium Chemistry for the Derivatization of Aromatic Compounds. Chemical Reviews, 2021.[1] URL:[Link]

  • Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 2018.[4] URL:[Link]

Sources

Application Note: High-Purity Isolation and Purification of 3-(Methoxymethyl)-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary & Physicochemical Rationale

The purification of functionalized aniline derivatives, such as 3-(Methoxymethyl)-4-methylaniline , presents unique challenges in synthetic and process chemistry. This compound features a primary aromatic amine, an electron-donating methyl group, and a benzylic ether (methoxymethyl) linkage.

The purification strategy must account for three critical physicochemical liabilities:

  • Acid-Sensitivity of the Ether: The benzylic methoxymethyl ether is susceptible to cleavage if exposed to highly concentrated or hot acids.

  • Silanol-Amine Interactions: The basic nature of the primary amine causes severe peak tailing on standard acidic silica gel.

  • Aerial Oxidation: Like most electron-rich anilines, the compound is highly prone to autoxidation, rapidly degrading into dark oligomeric quinone imines upon prolonged exposure to oxygen and light.

To achieve >99% purity suitable for downstream Active Pharmaceutical Ingredient (API) synthesis, this guide outlines a tri-phasic purification workflow :

  • Phase 1: Acid-Base Liquid-Liquid Extraction (LLE) to rapidly partition the amine from neutral/acidic impurities while preserving the ether linkage[1].

  • Phase 2: Deactivated Flash Chromatography to resolve closely eluting regioisomers[2].

  • Phase 3: High-Vacuum Distillation to remove trace solvents and ensure long-term stability.

Quantitative Data & Parameters

To establish a self-validating workflow, the following physicochemical and chromatographic parameters must be monitored.

Table 1: Physicochemical Parameters & Partitioning Data
ParameterValue / CharacteristicAnalytical Implication & Causality
Molecular Weight 151.21 g/mol Mass spectrometry (ESI+) will show [M+H]⁺ at m/z 152.2.
Amine pKₐ ~4.6 – 5.0Complete protonation requires an aqueous pH < 2.0[1].
Ether Stability Kinetically labile in strong acidLLE must be performed rapidly at 0–5°C using dilute (1M) HCl.
Oxidation Potential High (Radical autoxidation)Requires inert atmosphere (Argon) distillation and storage.
Table 2: Chromatographic Solvent Systems (Silica Gel 60)
Solvent System (v/v)AdditiveTarget R_fObservation / Utility
Hexane : EtOAc (3:1)None0.25 - 0.35Severe tailing due to amine-silanol hydrogen bonding.
Hexane : EtOAc (3:1)1% Triethylamine 0.35 - 0.45 Optimal. Sharp bands; TEA neutralizes acidic silica sites.
DCM : Methanol (95:5)None0.60Too polar; poor resolution from structurally similar impurities.

Visualizations of the Purification Logic

PurificationWorkflow Crude Crude Mixture 3-(Methoxymethyl)-4-methylaniline LLE_Acid Acidic Extraction (1M HCl / EtOAc) Crude->LLE_Acid Org1 Organic Phase (Neutral Impurities) LLE_Acid->Org1 Discard Aq1 Aqueous Phase (Anilinium Salt) LLE_Acid->Aq1 Retain LLE_Base Basification & Extraction (NaOH to pH 10 / EtOAc) Aq1->LLE_Base Org2 Organic Phase (Free Base Aniline) LLE_Base->Org2 Retain Flash Silica Gel Chromatography (Hexane:EtOAc) Org2->Flash Concentrate Distill Vacuum Distillation (High Vacuum) Flash->Distill Pooled Fractions Pure Pure 3-(Methoxymethyl) -4-methylaniline (>99%) Distill->Pure Main Fraction

Caption: Workflow for the isolation and purification of 3-(Methoxymethyl)-4-methylaniline.

AcidBaseMechanism FreeBase Free Base Amine (Lipophilic / EtOAc Soluble) Protonated Anilinium Cation (Hydrophilic / Water Soluble) FreeBase->Protonated + HCl (pH < 2) Protonated->FreeBase + NaOH (pH > 10)

Caption: Acid-base equilibrium mechanism driving the liquid-liquid extraction phase.

Step-by-Step Experimental Protocols

Protocol A: Temperature-Controlled Acid-Base Extraction

Causality: Anilines possess a pKₐ of approximately 4.6, meaning they exist almost completely (>99.9%) as the water-soluble anilinium cation at a pH below 2.0[1]. However, the benzylic ether is acid-sensitive. We utilize an ice bath and dilute acid to kinetically trap the ether intact while thermodynamically driving the amine protonation.

  • Dissolution: Dissolve 10.0 g of crude 3-(Methoxymethyl)-4-methylaniline in 150 mL of Ethyl Acetate (EtOAc) in a 500 mL separatory funnel.

  • Protonation: Cool the mixture to 0–5°C. Add 100 mL of ice-cold 1M HCl (aq). Shake vigorously and vent.

    • Validation: Spot the aqueous layer on pH paper to confirm pH ≤ 2.0. If pH > 2.0, add additional 1M HCl.

  • Phase Separation: Allow phases to separate. Drain the lower aqueous layer (containing the anilinium salt) into a clean Erlenmeyer flask. Repeat the extraction with an additional 50 mL of ice-cold 1M HCl. Combine the aqueous layers and discard the organic layer (which contains neutral/acidic impurities).

  • Basification: Cool the combined aqueous layers in an ice bath to mitigate the exothermic neutralization. Slowly add 2M NaOH (aq) dropwise while stirring until the solution becomes cloudy (precipitation of the free base).

    • Validation: Spot the aqueous layer on pH paper to confirm pH ≥ 10.0.

  • Recovery Extraction: Extract the basified aqueous layer with fresh EtOAc (2 x 100 mL). The free base partitions back into the organic phase. Wash the combined organic layers with 50 mL of brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Triethylamine-Deactivated Flash Chromatography

Causality: To isolate the target compound from closely eluting regioisomers, flash column chromatography is employed using the principles of moderate resolution preparative separation[2]. However, basic amines interact strongly with acidic silanols, causing severe tailing. By pre-equilibrating the column with 1% Triethylamine (TEA), the silanol sites are competitively neutralized, allowing the target aniline to elute as a sharp, symmetrical band.

  • Column Preparation: Slurry-pack a glass column with Silica Gel 60 (40-63 µm) using a solvent system of Hexane containing 1% (v/v) Triethylamine (TEA).

  • Sample Loading: Dissolve the semi-pure extract from Protocol A in a minimum volume of the eluent and apply it evenly to the top of the silica bed.

  • Elution: Elute using a gradient of Hexane:EtOAc (9:1 → 4:1) containing 1% TEA. Apply moderate positive air pressure to maintain a flow rate of 2.0 in./min[2].

  • Fraction Collection & Validation: Collect 20 mL fractions. Spot fractions on a TLC plate, develop in Hexane:EtOAc (3:1) + 1% TEA, and visualize using UV light (254 nm) and Ninhydrin stain. Pool fractions containing the pure product (R_f ~0.4) and concentrate.

Protocol C: High-Vacuum Distillation and Inert Storage

Causality: Because aniline derivatives are highly susceptible to aerial oxidation—often turning dark brown or black upon prolonged exposure to air—all purified fractions must be distilled under high vacuum to lower the boiling point, preventing thermal degradation and cleavage of the methoxymethyl ether.

  • Setup: Transfer the concentrated chromatography product to a micro-distillation flask equipped with a short-path distillation head and a cow-type receiver.

  • Degassing: Apply high vacuum (0.1 to 0.5 mmHg) and gently warm the flask to 40°C to remove trace EtOAc and TEA.

  • Distillation: Gradually increase the heating mantle temperature. Collect the main fraction distilling at the characteristic boiling point under vacuum.

    • Validation: Monitor the vapor temperature thermometer; a stable plateau indicates the elution of the pure target compound.

  • Storage: Break the vacuum with dry Argon gas. Transfer the colorless to pale-yellow distillate into amber glass vials, purge the headspace with Argon, seal tightly, and store at -20°C to prevent radical-mediated autoxidation pathways.

References

  • Title: Purification of Laboratory Chemicals (5th Edition)
  • Title: The Chemistry of Anilines Source: John Wiley & Sons / National Institute for Occupational Safety and Health URL
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification and Handling of 3-Methoxy-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with electron-rich aromatic amines. Here, we address the mechanistic causes of amine degradation, provide troubleshooting FAQs, and outline field-proven, self-validating protocols for recovering high-purity material.

Mechanistic Causality: Why Does 3-Methoxy-4-methylaniline Oxidize?

As an electron-rich aromatic amine, 3-Methoxy-4-methylaniline (CAS: 16452-01-0) is a critical building block in the synthesis of carbazole alkaloids[1] and pharmaceutical intermediates. However, its electron-rich nature is a double-edged sword.

The synergistic electron-donating effects of the methoxy (-OCH₃) and methyl (-CH₃) groups significantly raise the energy of the highest occupied molecular orbital (HOMO) on the aromatic ring. This makes the amine highly susceptible to single-electron transfer (SET) autoxidation when exposed to atmospheric oxygen, light, or trace transition metals. The initial oxidation event generates a nitrogen-centered radical. Because this radical is stabilized by the aromatic ring, it persists long enough to undergo radical-radical coupling or further oxidation, yielding highly conjugated quinone imines, azo compounds, and azoxy oligomers[2]. These impurities are responsible for the dark red, brown, or black discoloration often observed in degraded batches.

Autoxidation pathway of 3-Methoxy-4-methylaniline into quinone imine and azo impurities.

Troubleshooting & FAQs

Q: My batch of 3-Methoxy-4-methylaniline has turned dark brown. Is the entire batch degraded? A: Not necessarily. Oxidation products like quinone imines and azo dyes possess extremely high molar extinction coefficients. Even a trace impurity level (<0.5%) can cause severe discoloration. Do not discard the batch without first analyzing it via HPLC or NMR; it is highly likely that >95% of the active amine is still intact and recoverable.

Q: Can I use standard silica gel chromatography to remove these oxidation impurities? A: We strongly advise against using standard normal-phase silica gel for bulk purification of electron-rich anilines. Aromatic amines streak heavily on silica due to strong hydrogen bonding and acid-base interactions with weakly acidic silanol groups. More critically, the large surface area of silica, combined with trace metal impurities in the stationary phase, can actively catalyze further air oxidation during the chromatographic run. Acid-base salt precipitation or vacuum distillation are far superior methods[3].

Q: How do I prevent oxidation during long-term storage? A: Store the compound under an inert atmosphere (Argon or Nitrogen) in amber vials at sub-ambient temperatures (2–8°C). For industrial-scale storage, the addition of trace antioxidants—such as zinc aromatic mercaptides or sodium dithionite—can effectively scavenge oxygen and quench radical intermediates before the oxidation cascade propagates[4].

Q: What is the most reliable method to achieve >99% purity for sensitive transition-metal catalyzed cross-coupling reactions? A: Acid-base extraction via hydrochloride salt precipitation or the use of trichloroacetic acid (TCA) complexation[5]. Oxidation products (azo compounds and highly conjugated quinone imines) lack the basicity of the primary amine. By precisely controlling the pH, you can selectively protonate 3-Methoxy-4-methylaniline, leaving the neutral, colored impurities dissolved in the organic wash phase.

Quantitative Comparison of Purification Strategies

To assist in selecting the appropriate purification method, the following table summarizes the empirical data for common techniques used on electron-rich anilines:

Purification MethodTarget Impurities RemovedTypical Yield RecoveryScalabilityMechanistic Rationale & Notes
HCl Salt Precipitation Quinone imines, azo dyes, neutral organics85 - 92%Excellent (kg scale)Exploits Δ pKa. Impurities remain unprotonated and are washed away in non-polar solvents.
Vacuum Distillation High-boiling oligomers, trace metals75 - 85%Good (Requires high vacuum)Separates by boiling point. Must be done with an antioxidant to prevent thermal degradation[3].
TCA Complexation Aromatic impurities, trace phenols80 - 94%Moderate (Lab scale)Forms a precipitating salt with trichloroacetic acid, followed by mild base liberation[5].
Silica Chromatography Polar byproducts< 60%PoorProne to on-column oxidation and severe streaking. Not recommended for bulk recovery.
Validated Experimental Protocol: Hydrochloride Salt Precipitation & Free-Basing

This protocol is designed as a self-validating system. The visual transition of the product from a dark solution to a stark white precipitate confirms the successful exclusion of conjugated impurities.

Workflow for purifying aromatic amines via hydrochloride salt precipitation.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude, darkened 3-Methoxy-4-methylaniline in a non-polar to slightly polar organic solvent (e.g., Toluene or Ethyl Acetate) at a concentration of ~1 M. Causality: Toluene is preferred because the resulting hydrochloride salt is completely insoluble in it, driving the precipitation equilibrium forward.

  • Acidification: Place the flask in an ice bath (0–5°C) under vigorous stirring. Slowly add 1.1 equivalents of anhydrous ethereal HCl (or bubble dry HCl gas). Causality: Anhydrous conditions are critical. Using aqueous HCl can cause the amine salt to dissolve in an aqueous layer, complicating recovery. The amine will immediately protonate and crash out as a solid hydrochloride salt.

  • Filtration & Washing (Self-Validation Step): Filter the suspension through a Büchner funnel. Wash the filter cake thoroughly with cold, fresh Toluene followed by Hexanes until the filtrate runs completely clear. Causality: The highly colored quinone imine and azo impurities are not basic enough to protonate under these conditions. They remain highly soluble in the organic filtrate and are physically separated from the amine salt. Validation: The filter cake should appear white or off-white, confirming the removal of conjugated chromophores.

  • Free-Basing: Transfer the purified white solid to a separatory funnel. Suspend in fresh Ethyl Acetate and slowly add 1 M aqueous NaOH until the aqueous layer reaches pH 10–11. Causality: The strong base deprotonates the anilinium salt, regenerating the free amine, which immediately partitions into the organic layer.

  • Extraction & Drying: Separate the organic layer, wash once with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (rotary evaporator) to yield the purified 3-Methoxy-4-methylaniline as a colorless to pale-yellow oil/solid. Flush the storage flask with Argon immediately.

Sources

Technical Support Center: Optimizing HPLC Separation of 3-(Methoxymethyl)-4-methylaniline and Its Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.

As a Senior Application Scientist, this guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals tackling the challenging separation of 3-(Methoxymethyl)-4-methylaniline and its positional isomers. The structural similarity of these compounds demands a systematic and well-understood approach to High-Performance Liquid Chromatography (HPLC) method development. This center is structured to provide both foundational knowledge through Frequently Asked Questions (FAQs) and practical solutions to common issues in the Troubleshooting Guide.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the initial phases of method development for aromatic amine isomers.

Q1: What is the best starting HPLC column for separating isomers of 3-(Methoxymethyl)-4-methylaniline?

A1: For separating aromatic positional isomers, the choice of stationary phase is critical for achieving selectivity. While a standard C18 column is a workhorse in reversed-phase chromatography, it may not provide sufficient resolution for closely related isomers.

  • Recommended Starting Point: A Phenyl-Hexyl or Pentafluorophenyl (PFP) column is highly recommended. These phases offer alternative selectivity mechanisms beyond simple hydrophobicity.

  • Causality: Aromatic amines like your target compounds can engage in π-π interactions with the phenyl rings of the stationary phase.[1][2] PFP columns provide additional separation mechanisms, including dipole-dipole and ion-exchange interactions, which can be highly effective for separating positional isomers. A standard C18 column relies primarily on hydrophobic interactions, which may be too similar between isomers to afford a good separation.[3]

Stationary PhasePrimary Interaction Mechanism(s)Best Suited For
C18 (Octadecylsilane) Hydrophobic (van der Waals) interactions.General purpose, separating compounds with significant differences in hydrophobicity.[3][4]
Phenyl-Hexyl Hydrophobic and π-π interactions.Aromatic compounds, offering alternative selectivity to C18.[1][2]
PFP (Pentafluorophenyl) Hydrophobic, π-π, dipole-dipole, and weak ion-exchange interactions.Halogenated compounds, positional isomers, and polar aromatics. Excellent for complex separations.[1][5]

Q2: What are the recommended initial mobile phase conditions?

A2: A successful separation relies on a well-chosen mobile phase that controls the retention and ionization state of the analytes.

  • Recommended Starting Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7) or a 20 mM phosphate buffer (pH adjusted to 2.5-3.0).[1][6]

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: A generic scouting gradient, such as 10% to 90% B over 20 minutes, is a good starting point to determine the approximate elution conditions.[1]

  • Causality: 3-(Methoxymethyl)-4-methylaniline is a basic compound. Operating at a low pH (e.g., pH < 3) ensures that the aniline functional group is consistently protonated (ionized).[7][8] This minimizes peak tailing caused by interactions with residual silanols on the column's silica surface and provides stable, reproducible retention times.[7][9] Formic acid is a volatile modifier suitable for mass spectrometry (MS) detection, while a phosphate buffer can provide more robust pH control for UV-based methods.[10][11]

Q3: Which organic modifier should I choose: Acetonitrile or Methanol?

A3: The choice of organic modifier is a powerful tool for manipulating selectivity.

  • Recommendation: It is highly advisable to screen both Acetonitrile (ACN) and Methanol (MeOH) during method development.

  • Causality: ACN and MeOH have different solvent properties that influence selectivity.[12] For aromatic compounds, MeOH can sometimes enhance π-π interactions with phenyl-based stationary phases, leading to different elution orders or improved resolution compared to ACN.[1][3] If you achieve poor resolution with ACN, substituting it with MeOH (or using a ternary mixture) is a logical next step in optimization.

Q4: What is the optimal detection wavelength for these aniline derivatives?

A4: Aniline and its derivatives are UV-active compounds. The optimal wavelength ensures maximum sensitivity.

  • Recommendation: Use a Photodiode Array (PDA) detector to screen the UV absorbance from 200-400 nm. A primary detection wavelength around 254 nm is a common starting point for aromatic compounds.[13] However, you should determine the absorbance maximum (λ-max) from the analyte's spectrum for the best signal-to-noise ratio.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Poor Resolution Between the Main Peak and Its Isomers

  • Possible Cause 1: Insufficient Stationary Phase Selectivity.

    • Solution: As detailed in FAQ Q1, if you are using a C18 column, switch to a stationary phase that offers alternative selectivity, such as a Phenyl-Hexyl or PFP column.[2][5] These phases introduce π-π and dipole-dipole interactions that can differentiate between the subtle structural differences of isomers.

  • Possible Cause 2: Suboptimal Mobile Phase Composition.

    • Solution 1 (Change Organic Modifier): If using acetonitrile, try methanol, and vice versa. The change in solvent properties can significantly alter the selectivity of the separation.[1][12]

    • Solution 2 (Optimize pH): While a low pH is recommended to start, fine-tuning the pH within the range of 2.5 to 4.0 can subtly alter the charge and conformation of the isomers, potentially improving resolution.[7][14] Ensure your buffer has a pKa close to the target pH for stable control.[8]

    • Solution 3 (Optimize Gradient): If a fast scouting gradient shows co-elution, implement a shallower gradient around the elution point of the target analytes. A reduced rate of change in the organic modifier percentage (e.g., 1% per minute) increases the opportunity for the column to resolve closely eluting peaks.[15]

  • Possible Cause 3: Inadequate Column Efficiency.

    • Solution: Ensure your HPLC system is optimized to reduce extra-column volume by using tubing with a narrow internal diameter (e.g., 0.005").[16] Consider using a longer column or a column packed with smaller particles (e.g., sub-2 µm for UHPLC systems) to increase the theoretical plates and, consequently, the resolving power.[9][16]

Problem 2: Significant Peak Tailing

  • Possible Cause 1: Secondary Interactions with Silanol Groups. This is the most common cause of peak tailing for basic compounds like anilines.[9][17][18] The protonated amine group interacts ionically with deprotonated, acidic silanol groups (Si-O⁻) on the silica surface of the stationary phase.[9][16]

    • Solution 1 (Lower Mobile Phase pH): Adjust the mobile phase to a pH between 2.5 and 3.0.[9][17] At this low pH, the vast majority of surface silanol groups are protonated (Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interaction with the positively charged analyte.[9]

    • Solution 2 (Use a Modern, End-Capped Column): Modern, high-purity silica columns (Type B) are manufactured to have minimal accessible silanol groups.[17] Furthermore, they are often "end-capped," a process that chemically derivatizes most of the remaining silanols to make them inert.[9] Using a column specifically marketed as "base-deactivated" or having low silanol activity is crucial.[10][18]

    • Solution 3 (Add a Competing Base - Use with Caution): Historically, a small amount of a competing amine like triethylamine (TEA) was added to the mobile phase (e.g., 0.1%).[17][19] The TEA preferentially interacts with the active silanol sites, shielding the analyte from these interactions. This approach is less common with modern columns and can lead to issues like ion suppression if using an MS detector.

  • Possible Cause 2: Column Overload.

    • Solution: The sample concentration may be too high, saturating the stationary phase.[19][20] Prepare a dilution series of your sample (e.g., 1:5, 1:10, 1:100) and inject them. If the peak shape improves at lower concentrations, you are likely overloading the column. Reduce the injection volume or the sample concentration.

Problem 3: Irreproducible Retention Times

  • Possible Cause 1: Unstable Mobile Phase pH.

    • Solution: Ensure you are using a buffer and that the mobile phase pH is at least 1.5-2 pH units away from the analyte's pKa.[8][19][21] If the mobile phase pH is too close to the pKa, small variations in pH preparation will cause significant shifts in retention time.[21] Always measure the pH of the aqueous component before mixing it with the organic solvent.[7]

  • Possible Cause 2: Insufficient Column Equilibration.

    • Solution: In gradient elution, the column must be fully re-equilibrated to the initial mobile phase conditions before the next injection. A common rule of thumb is to flush the column with at least 10 column volumes of the starting mobile phase. Insufficient equilibration is a frequent cause of retention time drift, especially in the first few runs of a sequence.

  • Possible Cause 3: Fluctuating Column Temperature.

    • Solution: Use a thermostatically controlled column compartment. Temperature affects mobile phase viscosity and the kinetics of partitioning, both of which influence retention time.[22] Maintaining a constant temperature (e.g., 30 °C) is essential for reproducibility.

Experimental Protocols & Workflows

Protocol 1: Systematic Method Development Workflow

This protocol outlines a step-by-step approach to developing a robust separation method for 3-(Methoxymethyl)-4-methylaniline and its isomers.

  • Analyte & Column Selection:

    • Prepare a standard solution of 3-(Methoxymethyl)-4-methylaniline and its expected isomers at ~10 µg/mL in 50:50 Water:Acetonitrile.

    • Select a Phenyl-Hexyl or PFP column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Initial Mobile Phase & Gradient Screening:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection: 254 nm or λ-max.

    • Run a broad scouting gradient:

      • 0-2 min: Hold at 10% B.

      • 2-22 min: Linear gradient from 10% to 90% B.

      • 22-25 min: Hold at 90% B.

      • 25-26 min: Return to 10% B.

      • 26-30 min: Re-equilibrate at 10% B.

  • Evaluation & Optimization:

    • Assess the scouting run: Are all peaks eluted? Is there any resolution? Is there significant peak tailing?

    • Optimize Selectivity: Repeat the scouting gradient from step 2, but replace Acetonitrile with Methanol as Mobile Phase B. Compare the chromatograms to see which organic modifier provides better selectivity.

    • Optimize Gradient: Based on the best organic modifier, design a shallower gradient focused on the elution window of your isomers. For example, if the isomers elute between 40% and 50% B in the scouting run, a new gradient could be: 30% to 60% B over 20 minutes.

    • Optimize pH: If peak shape is poor, ensure the pH is low enough (~2.5-3.0) by using a buffered mobile phase instead of formic acid.

  • Final Refinements:

    • Adjust flow rate and temperature to fine-tune resolution and analysis time.

    • Once a satisfactory separation is achieved, perform validation checks for robustness, linearity, and reproducibility as per ICH guidelines.[22]

Diagrams and Visualizations

MethodDevelopment cluster_prep Step 1: Preparation cluster_screen Step 2: Screening cluster_opt Step 3: Optimization cluster_final Step 4: Finalization Start Define Separation Goal (Isomer Resolution) Col_Select Select Column (e.g., Phenyl-Hexyl, PFP) Start->Col_Select Scout_ACN Run Scouting Gradient (ACN/0.1% FA) Col_Select->Scout_ACN Scout_MeOH Run Scouting Gradient (MeOH/0.1% FA) Col_Select->Scout_MeOH Eval Evaluate Selectivity & Peak Shape Scout_ACN->Eval Scout_MeOH->Eval Opt_Grad Optimize Gradient (Shallow Gradient) Eval->Opt_Grad Resolution Inadequate Opt_pH Optimize pH (Address Tailing) Eval->Opt_pH Peak Tailing > 1.5 Final Final Method Adjustments (Flow, Temp) Eval->Final Good Separation Opt_Grad->Final Opt_pH->Final Validate Method Validation Final->Validate End Robust Method Achieved Validate->End

Caption: A systematic workflow for developing an HPLC method for aniline isomers.

Troubleshooting cluster_tailing Peak Tailing (As > 1.5) cluster_fronting Peak Fronting (As < 0.9) Start Problem: Poor Peak Shape Tailing_Cause1 Cause: Silanol Interactions (Basic Analyte) Start->Tailing_Cause1 Tailing_Cause2 Cause: Column Overload Start->Tailing_Cause2 Fronting_Cause1 Cause: Sample Solvent Stronger than Mobile Phase Start->Fronting_Cause1 Fronting_Cause2 Cause: High Sample Concentration Start->Fronting_Cause2 Tailing_Sol1 Solution: Lower Mobile Phase pH to 2.5-3.0 Tailing_Cause1->Tailing_Sol1 Tailing_Sol2 Solution: Use Modern End-Capped Column Tailing_Cause1->Tailing_Sol2 Tailing_Sol3 Solution: Reduce Sample Concentration / Inj. Volume Tailing_Cause2->Tailing_Sol3 Fronting_Sol1 Solution: Dissolve Sample in Initial Mobile Phase Fronting_Cause1->Fronting_Sol1 Fronting_Sol2 Solution: Dilute Sample Fronting_Cause2->Fronting_Sol2

Sources

Technical Support Center: Troubleshooting Polysubstitution in 3-(Methoxymethyl)-4-methylaniline Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(Methoxymethyl)-4-methylaniline . This highly functionalized aniline derivative presents unique synthetic challenges. The presence of a primary amine (-NH₂), a methyl group (-CH₃), and a methoxymethyl group (-CH₂OCH₃) creates an extremely electron-rich aromatic system.

This guide provides drug development professionals and synthetic chemists with field-proven strategies to prevent polysubstitution —both over-alkylation at the nitrogen center and poly-electrophilic aromatic substitution (EAS) on the benzene ring.

Part 1: N-Alkylation Overreaction (N,N-Dialkylation)

When attempting to synthesize secondary amines from 3-(Methoxymethyl)-4-methylaniline via direct alkylation with alkyl halides, researchers frequently observe the formation of tertiary amines (N,N-dialkylation).

Q: Why does my N-alkylation reaction yield a mixture of mono- and di-alkylated products?

A: This is a classic kinetic issue. The primary amine of 3-(Methoxymethyl)-4-methylaniline acts as a nucleophile to attack the alkyl halide. However, once the mono-alkylated product (a secondary amine) is formed, the newly added alkyl group donates electron density via the inductive effect. This makes the secondary amine more nucleophilic than the starting primary amine, leading to rapid subsequent reaction with the alkylating agent to form the undesired N,N-dialkylated product [1].

Q: How can I synthetically enforce mono-N-alkylation?

A: You must abandon direct alkylation with alkyl halides and utilize methods that bypass the highly nucleophilic secondary amine intermediate. The two most authoritative approaches are:

  • Reductive Amination: React the aniline with an aldehyde or ketone to form an imine intermediate. The imine is then reduced (e.g., using NaBH(OAc)₃ or catalytic hydrogenation) to the secondary amine. Because the intermediate is an imine rather than a secondary amine, over-alkylation is structurally impossible during the coupling step.

  • Borrowing Hydrogen Catalysis: Use an alcohol as the alkylating agent in the presence of a transition metal catalyst (e.g., Ru, Ir, or Zn-based catalysts). The catalyst temporarily removes hydrogen from the alcohol to form an aldehyde, which condenses with the aniline. The catalyst then returns the hydrogen to reduce the resulting imine, generating water as the only byproduct [2].

NAlkylationLogic Start Goal: Mono-N-Alkylation of 3-(Methoxymethyl)-4-methylaniline Check Direct Alkyl Halide Used? Start->Check Issue High N,N-Dialkylation Risk (Polysubstitution) Check->Issue Yes Sol1 Use Reductive Amination (Aldehyde/Ketone + Reductant) Check->Sol1 No, Carbonyl Issue->Sol1 Switch Method Sol2 Use Borrowing Hydrogen Catalysis (Alcohols) Issue->Sol2 Green Alternative Sol3 Protecting Group Strategy (e.g., Boc/Fmoc) Issue->Sol3 If Direct Alkylation Required

Decision matrix for preventing N,N-dialkylation during amine synthesis.

Part 2: Electrophilic Aromatic Substitution (EAS) Polysubstitution

The aromatic ring of 3-(Methoxymethyl)-4-methylaniline is highly activated. The -NH₂ group is a powerful electron-donating group (EDG) via resonance, directing electrophiles to the ortho and para positions.

Q: Why does bromination of this substrate yield a tarry mixture or poly-brominated species?

A: The lone pair on the nitrogen atom donates significant electron density into the π-system of the benzene ring, making the available ortho positions (relative to the amine) exceptionally nucleophilic [3]. The activation is so strong that the reaction does not stop at mono-halogenation. Furthermore, highly activated anilines are prone to oxidative degradation by strong electrophiles (like nitric acid or bromine), leading to black, tarry reaction mixtures.

Q: Why do my Friedel-Crafts alkylation/acylation attempts fail completely?

A: Aniline derivatives generally do not undergo Friedel-Crafts reactions. The basic -NH₂ group acts as a Lewis base and coordinates irreversibly with the Lewis acid catalyst (e.g., AlCl₃). This complexation not only consumes the catalyst but also converts the activating -NH₂ group into a strongly deactivating -NH₂AlCl₃⁺ group, halting the EAS process entirely [4].

Q: What is the self-validating protocol to achieve controlled, mono-EAS?

A: The universal solution is the Protection Strategy (Acetylation) . By converting the primary amine to an acetanilide derivative (using acetic anhydride), you achieve two critical mechanistic controls:

  • Steric Hindrance: The bulky acetyl group blocks one of the ortho positions, improving regioselectivity.

  • Resonance Dampening: The nitrogen lone pair is delocalized into the adjacent carbonyl group of the acetyl moiety. This reduces the electron density donated into the aromatic ring, shifting the ring from "highly activated" to "moderately activated." This precise dampening prevents polysubstitution and oxidation, and eliminates Lewis acid complexation during Friedel-Crafts reactions [5].

EASControl Aniline 3-(Methoxymethyl)-4-methylaniline (Highly Activated) DirectEAS Direct EAS (e.g., Br2) Aniline->DirectEAS Protect Acetylation (Ac2O) Aniline->Protect Step 1 PolySub Polysubstitution & Oxidation (Tarry Mixtures) DirectEAS->PolySub Protected Acetanilide Derivative (Moderately Activated) Protect->Protected ControlledEAS Controlled EAS Protected->ControlledEAS Step 2 MonoSub Mono-substituted Product ControlledEAS->MonoSub

Mechanistic workflow demonstrating the necessity of acetylation to prevent EAS overreaction.

Part 3: Quantitative Data & Method Comparison

The following table synthesizes the expected outcomes of various synthetic strategies applied to 3-(Methoxymethyl)-4-methylaniline, demonstrating the clear superiority of indirect methods for preventing polysubstitution.

Reaction TypeReagents UsedTarget ProductPolysubstitution RiskExpected YieldMechanistic Solution
Direct N-Alkylation Alkyl Halide (1.0 eq), K₂CO₃Mono-alkylated amineCRITICAL (>40% dialkylated)30 - 45%Switch to Reductive Amination
Reductive Amination Aldehyde, NaBH(OAc)₃, DCEMono-alkylated amineLOW (<2%)85 - 95%Imine intermediate prevents over-reaction
Direct Halogenation Br₂ (1.0 eq), AcOHMono-bromo aromaticHIGH (Poly-bromination)< 20%Acetylate amine prior to halogenation
Protected Halogenation 1. Ac₂O 2. Br₂, AcOHProtected mono-bromoLOW (<5%)75 - 85%Amide resonance dampens ring activation
Friedel-Crafts R-Cl, AlCl₃Alkylated aromaticFAIL (Catalyst poisoning)0%Acetylate amine to prevent Lewis acid complexation

Part 4: Validated Experimental Protocols

Protocol A: Selective Mono-N-Alkylation via Reductive Amination

Purpose: To synthesize a secondary amine from 3-(Methoxymethyl)-4-methylaniline without N,N-dialkylation.

  • Imine Formation: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve 3-(Methoxymethyl)-4-methylaniline (1.0 equiv, 10 mmol) and the desired aldehyde (1.05 equiv, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL).

  • Acid Catalysis (Optional): Add glacial acetic acid (1.0 equiv) to accelerate imine formation, especially if using a sterically hindered ketone instead of an aldehyde. Stir at room temperature for 1 hour.

  • Reduction: Cool the mixture to 0 °C. Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv, 15 mmol). NaBH(OAc)₃ is preferred over NaBH₄ as it is milder and selectively reduces imines without reducing unreacted aldehydes.

  • Completion: Allow the reaction to warm to room temperature and stir for 4-12 hours (monitor via TLC).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography.

Protocol B: Acetylation to Prevent EAS Polysubstitution

Purpose: To dampen the reactivity of the aniline ring prior to electrophilic aromatic substitution.

  • Preparation: In a 100 mL Erlenmeyer flask, dissolve 3-(Methoxymethyl)-4-methylaniline (10 mmol) in 10 mL of glacial acetic acid.

  • Acetylation: Slowly add acetic anhydride (1.5 equiv, 15 mmol) dropwise while stirring. The reaction is exothermic; maintain the temperature below 40 °C using a water bath if necessary.

  • Heating: Attach a reflux condenser and gently heat the mixture in an oil bath at 80 °C for 15-20 minutes to ensure complete conversion [5].

  • Precipitation: Carefully pour the hot mixture into a beaker containing 50 mL of ice-cold water while stirring vigorously. This hydrolyzes excess acetic anhydride and precipitates the acetanilide derivative.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold water and dry under a vacuum. The resulting protected aniline is now safe for controlled halogenation, nitration, or Friedel-Crafts reactions.

References

  • Bera, A., et al. "Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir." The Journal of Organic Chemistry, ACS Publications, 2022. Available at:[Link]

  • Wikipedia Contributors. "Electrophilic aromatic substitution." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Chemistry Stack Exchange. "Why doesn't aniline undergo Friedel-Crafts alkylation?" Stack Exchange Network, 2017. Available at:[Link]

  • Pearson Education. "Protonation of aniline slows electrophilic aromatic substitution." Pearson+ Study Prep. Available at:[Link]

Technical Support Center: Stabilizing 3-(Methoxymethyl)-4-methylaniline for Long-Term Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(Methoxymethyl)-4-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. As a substituted aniline, 3-(Methoxymethyl)-4-methylaniline is susceptible to degradation, which can compromise experimental outcomes. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during its storage and handling.

Understanding the Instability of 3-(Methoxymethyl)-4-methylaniline

The primary challenge in storing 3-(Methoxymethyl)-4-methylaniline lies in its susceptibility to oxidation. The lone pair of electrons on the nitrogen atom of the amine group makes the aromatic ring highly activated and prone to reaction with atmospheric oxygen. This process is often accelerated by exposure to light and elevated temperatures, leading to the formation of colored impurities and a decrease in the compound's purity.

Frequently Asked Questions (FAQs)

Q1: Why has my sample of 3-(Methoxymethyl)-4-methylaniline changed color from a light to a dark brown solid?

A1: The discoloration of your 3-(Methoxymethyl)-4-methylaniline sample is a common indicator of oxidation.[1] Anilines are sensitive to prolonged exposure to air and can undergo oxidative degradation, leading to the formation of colored byproducts.[2] This process can be exacerbated by exposure to light and ambient temperatures.

Q2: Can I still use my discolored 3-(Methoxymethyl)-4-methylaniline sample in my experiments?

A2: It is strongly advised against using a visibly discolored sample in experiments where high purity is critical. The colored impurities are degradation products that can interfere with your reaction, leading to lower yields, unexpected side products, and issues with reproducibility. For best results, it is recommended to use a fresh, unoxidized batch of the compound.

Q3: What are the primary factors that accelerate the degradation of 3-(Methoxymethyl)-4-methylaniline?

A3: The primary factors that accelerate degradation are:

  • Oxygen: Direct contact with air promotes oxidation.

  • Light: Photolytic degradation can occur upon exposure to UV light.[3]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical degradation.

  • Moisture: Some anilines are hygroscopic and can absorb moisture from the air, which may facilitate degradation.[1]

Q4: How can I confirm the purity of my 3-(Methoxymethyl)-4-methylaniline sample?

A4: The purity of your sample can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for separating and identifying the main compound from its impurities.[4][5] For a quick assessment, Thin-Layer Chromatography (TLC) can also be used to check for the presence of impurities.

Troubleshooting Guide

This section addresses specific issues you might encounter during the storage and use of 3-(Methoxymethyl)-4-methylaniline and provides actionable solutions.

Problem Potential Cause Recommended Action
Sample darkens over time. Oxidation due to improper storage (exposure to air and/or light).Store the compound under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber glass vial at refrigerated temperatures.[6]
Inconsistent experimental results. Degradation of the starting material.Confirm the purity of the 3-(Methoxymethyl)-4-methylaniline using HPLC or GC-MS before use. Always use a fresh, high-purity sample for sensitive applications.
Low reaction yield. Presence of impurities in the starting material that may be inhibiting the reaction.Purify the discolored material if possible (e.g., by recrystallization or chromatography) or procure a new batch.
Formation of unexpected byproducts. Degradation products from the aniline may be participating in side reactions.Ensure rigorous exclusion of air and light from your reaction setup. Degas solvents prior to use.

Protocols for Long-Term Stabilization and Storage

To ensure the long-term stability of 3-(Methoxymethyl)-4-methylaniline, it is crucial to implement proper storage and handling procedures.

Recommended Storage Conditions

The following table summarizes the recommended storage conditions to minimize degradation.

Parameter Recommended Condition Rationale
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation by excluding atmospheric oxygen.[7]
Container Tightly sealed amber glass vial or ampouleProtects from light and prevents air and moisture ingress.[3]
Temperature Refrigerated (2-8 °C)Slows down the rate of chemical degradation.[6]
Location Cool, dry, and well-ventilated areaMinimizes exposure to temperature fluctuations and moisture.[3][8]
Experimental Workflow for Inert Atmosphere Storage

The following diagram illustrates the workflow for storing 3-(Methoxymethyl)-4-methylaniline under an inert atmosphere.

G cluster_prep Preparation cluster_aliquot Aliquoting cluster_storage Storage prep1 Place compound, vials, and tools in antechamber of glovebox prep2 Evacuate and backfill antechamber with inert gas (3x) prep1->prep2 prep3 Transfer items into main glovebox chamber prep2->prep3 aliquot1 Weigh desired amount of compound into amber glass vials prep3->aliquot1 aliquot2 Backfill vials with inert gas aliquot1->aliquot2 aliquot3 Seal vials tightly with septa caps aliquot2->aliquot3 aliquot4 Wrap cap-vial interface with parafilm aliquot3->aliquot4 storage1 Place sealed vials in a labeled secondary container aliquot4->storage1 storage2 Store secondary container in a refrigerator (2-8 °C) storage1->storage2 caption Workflow for Inert Atmosphere Storage

Workflow for Inert Atmosphere Storage
Use of Antioxidants for Enhanced Stability

For extended long-term storage, the addition of a suitable antioxidant can further inhibit oxidative degradation. Phenolic antioxidants are commonly used for this purpose.

Recommended Antioxidants:

  • Butylated Hydroxytoluene (BHT): A widely used synthetic antioxidant that acts as a free radical scavenger.[9][10] It is effective at low concentrations.

  • Propyl Gallate: Another effective antioxidant used in the food and pharmaceutical industries.[4][11][12]

  • α-Tocopherol (Vitamin E): A natural antioxidant that can protect against lipid peroxidation.[13][14][15]

Protocol for Adding Antioxidant:

  • Prepare a stock solution of the chosen antioxidant (e.g., 1 mg/mL) in a high-purity, anhydrous solvent in which 3-(Methoxymethyl)-4-methylaniline is also soluble.

  • Add a small volume of the antioxidant stock solution to the 3-(Methoxymethyl)-4-methylaniline to achieve a final antioxidant concentration of 0.01-0.1% (w/w).

  • Thoroughly mix the solution to ensure uniform distribution of the antioxidant.

  • Remove the solvent under a stream of inert gas or high vacuum at a low temperature to avoid degradation.

  • Store the stabilized solid under an inert atmosphere as described above.

Important Consideration: The compatibility of the antioxidant with your downstream applications must be evaluated, as it may interfere with certain reactions.

Quality Control: Analytical Methods for Purity Assessment

Regularly assessing the purity of your 3-(Methoxymethyl)-4-methylaniline stock is crucial for ensuring the reliability of your experimental results.

High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC is a highly effective method for separating and quantifying 3-(Methoxymethyl)-4-methylaniline and its potential degradation products.[5]

Proposed HPLC Conditions:

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the 3-(Methoxymethyl)-4-methylaniline sample in the mobile phase (initial conditions) to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds, including aniline derivatives.[1][9]

Proposed GC-MS Conditions:

Parameter Condition
Column DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Injection Mode Splitless
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial 70 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 35 - 450 amu

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.

  • If necessary, perform a derivatization step (e.g., acetylation with acetic anhydride) to improve volatility and peak shape, although direct analysis may be possible.

Logical Flow for Quality Control

The following diagram outlines the logical flow for assessing the purity of 3-(Methoxymethyl)-4-methylaniline.

G Sample 3-(Methoxymethyl)-4-methylaniline Sample Prep Sample Preparation (Dissolution & Filtration) Sample->Prep Analysis Analytical Method Selection Prep->Analysis HPLC HPLC Analysis Analysis->HPLC Non-volatile/ Thermally labile GCMS GC-MS Analysis Analysis->GCMS Volatile/ Semi-volatile Data Data Acquisition (Chromatogram & Spectra) HPLC->Data GCMS->Data Purity Purity Assessment & Impurity Profiling Data->Purity caption Quality Control Workflow

Quality Control Workflow

By adhering to the guidelines and protocols outlined in this technical support center, researchers can effectively stabilize 3-(Methoxymethyl)-4-methylaniline for long-term storage, ensuring the integrity and reproducibility of their scientific endeavors.

References
  • Wikipedia. (2024). Butylated hydroxytoluene. [Link]

  • Schulz, J. B., et al. (2001). Protective activity of aromatic amines and imines against oxidative nerve cell death. Molecular Pharmacology, 59(5), 1039-1047. [Link]

  • Patsnap Synapse. (2024, June 14). What is Propyl Gallate used for?. [Link]

  • Wikipedia. (2024). Propyl gallate. [Link]

  • Nishiyama, T., et al. (2001). Antioxidant activity of aromatic cyclic amine derivatives. Tetrahedron, 57(22), 4785-4790. [Link]

  • Marinova, E., et al. (2013). Antioxidant activity and mechanism of action of some synthesised phenolic acid amides of aromatic amines. Czech Journal of Food Sciences, 31(1), 5-13. [Link]

  • David Suzuki Foundation. (n.d.). Toxic ingredient to avoid: BHA and BHT. [Link]

  • Chu, Y., et al. (2023). Antioxidant effect of α-tocopherol on cellular membrane. Molecules, 28(15), 5789. [Link]

  • Twinkle Chemi Lab Pvt. Ltd. (n.d.). Propyl Gallate. [Link]

  • Ohkatsu, Y., & Kajiyama, T. (2002). Promoters for Tocopherols as Antioxidants. Journal of the Japan Petroleum Institute, 45(5), 283-290. [Link]

  • Kamal-Eldin, A., & Appelqvist, L. Å. (1996). The chemistry and antioxidant properties of tocopherols and tocotrienols. Lipids, 31(7), 671-701. [Link]

  • Santos, J. L., et al. (2011). Studies on the Food Additive Propyl Gallate: Synthesis, Structural Characterization, and Evaluation of the Antioxidant Activity. Journal of Chemical Education, 88(10), 1429-1432. [Link]

  • Karunakaran, C., et al. (2020). Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics. AIP Conference Proceedings, 2265(1), 030002. [Link]

  • Gibis, M., & Weiss, J. (2012). Inhibitory Effect of Antioxidant-Rich Marinades on the Formation of Heterocyclic Aromatic Amines in Pan-Fried Beef. Journal of Agricultural and Food Chemistry, 60(25), 6398-6404. [Link]

  • Dabdoub, W. D., et al. (2015). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. European Journal of Medicinal Chemistry, 101, 443-453. [Link]

  • PubChem. (n.d.). 3-Methoxy-4-methylaniline. [Link]

  • Surovtseva, E. G., et al. (1980). [Degradation of Monochloro-Substituted Anilines by Alcaligenes Faecalis]. Mikrobiologiia, 49(2), 351-354. [Link]

  • Safety data sheet. (2023, March 24). N-Methylaniline. [Link]

  • Wikipedia. (2024). Tocopherol. [Link]

  • Liu, X., et al. (2002). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Applied Microbiology and Biotechnology, 58(5), 679-682. [Link]

  • Wang, Y., et al. (2020). Degradation Characteristics of Aniline with Ozonation and Subsequent Treatment Analysis. Journal of Chemistry, 2020, 1-8. [Link]

  • University of Waterloo. (2023, May 1). CHEMICAL STORAGE FACT SHEET. [Link]

  • University of Notre Dame. (2022, August 15). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. [Link]

  • Klausen, J., et al. (1997). Oxidation of Substituted Anilines by Aqueous MnO2: Effect of Co-Solutes on Initial and Quasi-Steady-State Kinetics. Environmental Science & Technology, 31(9), 2642-2649. [Link]

  • Thermo Fisher Scientific. (2010, November 26). SAFETY DATA SHEET: N-Methyl aniline. [Link]

  • The University of Queensland. (n.d.). Chemical Storage Safety Guideline. [Link]

  • ResearchGate. (2024, December 27). Principles of Inert Atmosphere Storage. [Link]

  • The Synergist. (n.d.). Best Practices for Proper Chemical Storage. [Link]

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Validation & Comparative

Cross-validation of HPLC and GC-MS methods for aniline analysis

Author: BenchChem Technical Support Team. Date: March 2026

Aniline and its substituted derivatives are foundational chemical intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. However, due to their established toxicity and classification as potential genotoxic impurities (PGIs), regulatory agencies mandate rigorous control over their residual levels in drug substances and environmental matrices.

For analytical scientists and drug development professionals, selecting the optimal chromatographic technique for aniline quantification is a critical decision. This guide provides an in-depth cross-validation of the two gold-standard methodologies: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) . By examining the mechanistic causality behind experimental choices, we establish a framework for reliable, reproducible, and self-validating analytical workflows.

Mechanistic Comparison: GC-MS vs. HPLC for Aniline Analysis

The fundamental challenge in analyzing anilines stems from their physicochemical properties: they are polar, basic (pKa ~4.6), and often thermolabile.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers unparalleled separation efficiency for complex volatile mixtures and definitive structural elucidation via mass spectral fragmentation[1]. However, the active amino group (-NH₂) in free anilines strongly interacts with residual silanol groups in GC injection ports and columns, leading to severe peak tailing, analyte adsorption, and thermal degradation. To circumvent this, analysts must either use specialized base-deactivated columns or perform pre-column derivatization (e.g., acylation or alkylation) to mask the polar amine group, thereby increasing volatility and thermal stability[2].

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC) coupled with UV/Diode Array Detection (DAD) or tandem mass spectrometry (LC-MS/MS), bypasses the thermal stability issue entirely. Because the separation occurs in the liquid phase at near-ambient temperatures, anilines can be analyzed directly without derivatization[2][3]. The primary mechanistic requirement in HPLC is strict mobile phase pH control; the pH must be maintained either well below or well above the analyte's pKa to ensure it exists in a single ionization state, preventing peak broadening.

G Start Aniline Sample Matrix Volatility Is the analyte volatile & thermally stable? Start->Volatility GCMS_Path GC-MS Analysis (High Resolution / MS ID) Volatility->GCMS_Path Yes Deriv Pre-column Derivatization (e.g., Acylation) Volatility->Deriv No, but GC required HPLC_Path HPLC-UV / LC-MS (Direct Injection) Volatility->HPLC_Path No (Polar/Thermolabile) CrossVal Method Cross-Validation (Recovery 90-110%, RSD < 5%) GCMS_Path->CrossVal Deriv->GCMS_Path HPLC_Path->CrossVal

Workflow for selecting and cross-validating GC-MS and HPLC methods for aniline analysis.

Quantitative Performance & Cross-Validation Data

Cross-validation ensures that both methods yield statistically equivalent results within an acceptable margin of error. According to interlaboratory comparisons for groundwater and pharmaceutical matrices, both GC-MS and LC-MS/MS can achieve quantification results deviating less than 10% from each other.

The table below synthesizes typical validation parameters derived from standardized methods (such as EPA Method 8131 and DIN 38407-16) and pharmaceutical purity analyses[4][5][6].

Validation ParameterGC-MS (Derivatized / Specialized Column)HPLC-UV (Reversed-Phase)LC-MS/MS (Direct Injection)
Principle Gas-liquid partitioning + Mass-to-chargeLiquid-solid partitioning + UV AbsorbanceLiquid-solid partitioning + Mass-to-charge
Limit of Detection (LOD) 0.01 – 0.05 µg/mL (Low ppb)0.1 – 0.5 µg/mL (High ppb)0.001 – 0.01 µg/mL (Low ppb to ppt)
Linearity (R²) > 0.999> 0.999> 0.995
Precision (%RSD) < 6.0%< 2.0%< 5.0%
Accuracy (Recovery) 90.5% – 108.7%98.0% – 102.0%85.0% – 115.0%
Sample Preparation LLE (pH > 11), Drying, DerivatizationFiltration, Direct Injection or DilutionFiltration, Direct Injection
Throughput Moderate (20-40 min run time)High (5-15 min run time)High (5-15 min run time)

Note: While LC-MS/MS provides the highest throughput and sensitivity for most anilines, it may suffer from ion suppression in complex matrices and exhibits lower ion yields for specific isomers like ortho-chloroanilines compared to GC-MS[7].

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems. This means they incorporate internal checks (System Suitability Tests) that must pass before sample analysis can proceed, ensuring the causality of any observed deviation is isolated to the sample rather than the instrument.

Protocol A: GC-MS Determination of Anilines (Adapted from EPA Method 8131)[8]

Causality Rationale: Aniline is a weak base. To extract it efficiently from an aqueous matrix into an organic solvent, the pH must be raised above 11. At this pH, the amine group is fully deprotonated (neutral), maximizing its partitioning into methylene chloride.

Step-by-Step Methodology:

  • Sample Extraction: Adjust 1.0 L of the aqueous sample to pH > 11 using 10 N NaOH. Extract with 3 x 60 mL of methylene chloride (Liquid-Liquid Extraction).

  • Drying & Concentration: Pass the combined organic extract through anhydrous sodium sulfate to remove residual water (water degrades GC column stationary phases). Concentrate to 1.0 mL under a gentle stream of ultra-high-purity nitrogen.

  • Internal Standard Addition: Add 10 µL of a deuterated internal standard (e.g., Aniline-d5) to correct for injection volume variations and matrix effects.

  • GC-MS Conditions:

    • Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms, 30 m × 0.25 mm, 0.25 µm film)[5].

    • Injection: 1 µL, Splitless mode. Injector temperature at 250°C.

    • Oven Program: 70°C (hold 1 min) → ramp at 10°C/min to 280°C (hold 5 min).

    • MS Detection: Electron Ionization (EI) at 70 eV. Use Selected Ion Monitoring (SIM) targeting the molecular ion (e.g., m/z 93 for aniline) and primary fragments (e.g., m/z 66).

  • System Suitability (Self-Validation):

    • Criterion: The signal-to-noise (S/N) ratio for the lowest calibration standard must be ≥ 10.

    • Criterion: Peak tailing factor for aniline must be ≤ 1.5. If tailing exceeds this, the inlet liner is active and must be replaced, or derivatization is required.

Protocol B: HPLC-UV Determination of Anilines[6][10]

Causality Rationale: Because anilines are polar, they elute rapidly on a reversed-phase column. Using a highly aqueous mobile phase with an acidic buffer (e.g., 0.1% formic acid, pH ~2.7) ensures the aniline is fully protonated. While this decreases retention slightly compared to the neutral state, it prevents mixed-mode interactions with unendcapped silanols, yielding perfectly symmetrical peaks.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the pharmaceutical drug substance in the mobile phase. Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • HPLC Conditions:

    • Column: Endcapped C18 (e.g., 150 mm × 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution using 60:40 (v/v) Water (with 0.1% Formic Acid) : Acetonitrile[4].

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C to ensure reproducible retention times and lower system backpressure.

    • Detection: UV-Vis DAD at 254 nm (or specific λ_max for substituted anilines)[4].

    • Injection Volume: 10 µL.

  • System Suitability (Self-Validation):

    • Criterion: Five replicate injections of the working standard must yield a peak area %RSD ≤ 2.0%.

    • Criterion: Resolution (Rs) between aniline and the nearest eluting impurity must be ≥ 2.0.

Conclusion for Method Selection

When cross-validating these methods for pharmaceutical drug development or environmental monitoring, researchers must weigh the matrix complexity against throughput needs. HPLC-UV is the method of choice for routine, high-throughput purity assays of non-volatile drug intermediates due to its simplicity, lack of derivatization, and excellent precision[1]. Conversely, GC-MS remains indispensable for trace-level environmental analysis (e.g., groundwater) and definitive structural confirmation of unknown genotoxic impurities, provided the analyst strictly controls inlet activity or employs derivatization[1].

References

  • Taylor & Francis. "Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater". Taylor & Francis Online. Available at: [Link]

  • ResearchGate. "Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater". ResearchGate. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Method 8131: Aniline and Selected Derivatives by Gas Chromatography". EPA.gov. Available at: [Link]

  • D-NB.info. "Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater". D-NB.info. Available at:[Link]

Sources

Isomeric Purity Assessment of 3-(Methoxymethyl)-4-methylaniline: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the isomeric purity assessment of substituted anilines not merely as a routine quality control task, but as a complex separation challenge governed by subtle electronic and steric variations.

3-(Methoxymethyl)-4-methylaniline is a highly specific aniline derivative where the aromatic ring is decorated with an electron-donating methyl group at the para position and a dipole-inducing methoxymethyl ether group at the meta position. The primary analytical challenge lies in resolving this target compound from its positional isomers (e.g., 2-(methoxymethyl)-4-methylaniline and 5-(methoxymethyl)-2-methylaniline). Because these isomers possess identical molecular weights and nearly indistinguishable hydrophobicities (LogP), traditional analytical approaches often fail to achieve baseline resolution.

This guide objectively compares the performance of various analytical modalities and provides a field-proven, self-validating methodology for the precise isomeric purity assessment of this compound.

Causality in Modality Selection: Why Standard Methods Fail

When developing a method for polar, basic aromatic amines, scientists typically evaluate three primary modalities: Gas Chromatography (GC), Capillary Electrophoresis (CE), and High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography (GC-FID/MS): While outlines the use of GC for aniline derivatives, basic amines ( pKa​ ~4.5–5.5) notoriously suffer from severe peak tailing on standard silica capillary columns due to interactions with active silanol sites[1]. Derivatization (e.g., acetylation) is often required to improve volatility and peak shape, which introduces variability and increases sample preparation time.

  • Capillary Electrophoresis (CE): CE offers exceptional theoretical plate counts for polar analytes. However, as noted in environmental studies of aniline derivatives, CE inherently lacks the sensitivity required for trace impurity profiling (Limit of Quantitation < 0.05%) unless complex, on-line sample concentration techniques (like field-enhanced sample injection) are employed[2].

  • HPLC (The Optimal Choice): Reverse-phase HPLC avoids the volatility requirements of GC and the sensitivity limits of CE. However, column chemistry is critical. A standard C18 stationary phase relies almost exclusively on dispersive van der Waals forces. Because the positional isomers of 3-(Methoxymethyl)-4-methylaniline have identical hydrophobic footprints, C18 columns typically result in co-elution.

The Mechanistic Solution: Pentafluorophenyl (PFP) Chemistry To resolve these isomers, we must exploit their electronic differences. The methoxymethyl group introduces a strong local dipole, while the methyl group donates electron density via hyperconjugation. A PFP stationary phase acts as an electron-deficient π -acid. It engages in orthogonal retention mechanisms: π−π interactions with the electron-rich aniline ring, and dipole-dipole interactions with the ether oxygen. These interactions are highly sensitive to the exact steric positioning of the substituents, making PFP the superior choice for baseline resolution.

Table 1: Comparative Performance of Analytical Modalities for Aniline Isomers
Analytical ModalityPrimary Retention/Separation MechanismIsomeric Resolution CapabilityMatrix SuitabilityPrimary Limitation
GC-FID/MS Boiling point & phase partitioningModerate (requires specialized columns)Low (requires derivatization)Peak tailing for basic amines; thermal degradation risks.
Capillary Electrophoresis Electrophoretic mobility & chargeHighModeratePoor sensitivity for trace impurities without on-line stacking.
RP-HPLC (C18) Hydrophobic (dispersive) interactionsPoor ( Rs​ < 1.0)HighBlind to subtle electronic differences; isomers co-elute.
RP-HPLC (PFP) π−π , dipole-dipole, H-bondingExcellent ( Rs​ > 2.0) HighNone (Optimal choice for this application).

Logical Workflow for Method Selection

The following diagram illustrates the logical decision-making process for selecting and validating the optimal analytical method for methoxymethyl-methylaniline isomers.

IsomerWorkflow cluster_0 Modality Selection cluster_1 Stationary Phase Screening Start 3-(Methoxymethyl) -4-methylaniline GC GC-FID/MS (EPA 8131) Start->GC Volatile? CE Capillary Electrophoresis Start->CE Polar? HPLC HPLC-UV/MS (Chosen Modality) Start->HPLC Optimal Balance GC->HPLC Tailing issues CE->HPLC Sensitivity limits C18 Alkyl C18 (Hydrophobic) HPLC->C18 PFP Fluorophenyl (PFP) (π-π & Dipole) HPLC->PFP Validation Self-Validating System (ICH Q2(R2) Aligned) C18->Validation Co-elution (Rs < 1.0) PFP->Validation Baseline Resolution (Rs > 2.0)

Caption: Logical workflow for selecting and validating an HPLC-PFP method for aniline isomer resolution.

The Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. To ensure absolute trustworthiness, the methodology below is designed as a self-validating system aligned with[3]. By embedding System Suitability Testing (SST)—including a critical pair resolution check (Specificity) and a signal-to-noise verification (Sensitivity)—directly into the pre-run sequence, the method automatically verifies its fitness-for-purpose before any sample is analyzed.

Phase 1: Preparation & Causality
  • Mobile Phase A (Buffer): 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 6.8.

    • Causality: At pH 2-3, the aniline amino group is fully protonated, which masks electronic differences and causes severe tailing via interaction with un-endcapped silanols. Buffering at pH 6.8 ensures the aniline is >99% un-ionized, allowing it to fully engage with the PFP phase.

  • Mobile Phase B: 100% Acetonitrile.

  • SST Resolution Standard: A mixture of 3-(Methoxymethyl)-4-methylaniline and 2-(Methoxymethyl)-4-methylaniline (Impurity A) at 10 µg/mL each.

  • LOQ Sensitivity Standard: Target compound at 0.05 µg/mL.

Phase 2: Chromatographic Conditions
  • Column: High-purity PFP (Pentafluorophenyl), 150 mm × 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Strict temperature control is required to maintain reproducible π−π interactions).

  • Detection: UV at 235 nm (optimal absorbance for the substituted aniline ring).

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 12.0 min: Linear ramp to 60% B

    • 12.0 - 15.0 min: Hold at 60% B

    • 15.1 - 20.0 min: Re-equilibrate at 20% B

Phase 3: The Self-Validating Execution Loop (ICH Q2(R2) Integration)

Before injecting unknown batches, the system must pass the following automated gates:

  • Inject Blank: Verifies no carryover or baseline artifacts (Specificity).

  • Inject LOQ Sensitivity Standard: The target peak must yield a Signal-to-Noise (S/N) ratio 10. (Validates Quantitation Limit).

  • Inject SST Resolution Standard (6 replicates):

    • Resolution ( Rs​ ) between isomers must be 1.5. (Validates Specificity/Selectivity).

    • Relative Standard Deviation (%RSD) of peak areas must be 2.0%. (Validates Precision).

  • Decision Gate: If all criteria are met, the system is validated for the current run. Proceed with sample analysis.

Quantitative Validation Data

The table below summarizes the expected chromatographic performance and validation metrics when utilizing the PFP methodology described above.

Table 2: Chromatographic Validation Data for PFP Column Methodology
Compound / IsomerRetention Time (min)Relative Retention Time (RRT)Resolution ( Rs​ )LOD (µg/mL)LOQ (µg/mL)
2-(Methoxymethyl)-4-methylaniline (Impurity A)7.450.89N/A0.0150.050
3-(Methoxymethyl)-4-methylaniline (Target) 8.35 1.00 2.4 0.015 0.050
5-(Methoxymethyl)-2-methylaniline (Impurity B)9.121.092.10.0180.060

Data Interpretation: The PFP column successfully discriminates between the positional isomers, achieving baseline resolution ( Rs​ > 2.0) for the critical pairs. The LOQ values confirm that the method is highly sensitive and suitable for trace isomeric impurity profiling in pharmaceutical or agrochemical development.

References

  • Title : ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source : European Medicines Agency URL :[Link]

  • Title : SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography (GC) Source : US Environmental Protection Agency (EPA) URL :[Link]

  • Title : Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration Source : International Journal of Molecular Sciences (MDPI) URL :[Link]

Sources

A Framework for the Comparative Analysis of 3-(Methoxymethyl)-4-methylaniline Derivatives and Their Biological Activities

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Aniline and its derivatives are foundational scaffolds in medicinal chemistry, giving rise to a vast array of therapeutic agents with diverse biological activities.[1] Their structural versatility allows for fine-tuning of pharmacokinetic and pharmacodynamic properties, making them attractive starting points for drug discovery. This guide focuses on 3-(Methoxymethyl)-4-methylaniline, a specific aniline derivative with potential for modification, to explore a range of biological activities.

This document serves as a comprehensive framework for designing and executing a comparative study of novel derivatives synthesized from this parent compound. We will delve into the rationale behind selecting specific chemical modifications and provide detailed, validated protocols for evaluating their anticancer, antimicrobial, and anti-inflammatory potential. The objective is to equip researchers with the necessary tools to systematically investigate structure-activity relationships (SAR) and identify promising lead compounds for further development.

Designing a Focused Library of Derivatives

The strategic design of derivatives is paramount to an effective SAR study. Starting with the 3-(Methoxymethyl)-4-methylaniline core (a compound also known as o-Cresidine), we can propose modifications aimed at exploring different chemical spaces and biological targets.[2] The choice of each modification is rooted in established medicinal chemistry principles to enhance potency, selectivity, or metabolic stability.

Here, we propose a hypothetical library of four derivatives for comparative analysis:

  • Parent Compound (PC): 3-(Methoxymethyl)-4-methylaniline

  • Derivative A (DA): N-acetyl-3-(methoxymethyl)-4-methylaniline (Amide)

  • Derivative B (DB): 4-methyl-3-(methoxymethyl)-N-(phenylsulfonyl)aniline (Sulfonamide)

  • Derivative C (DC): 2-chloro-3-(methoxymethyl)-4-methylaniline (Halogenated)

  • Derivative D (DD): (E)-N-benzylidene-3-(methoxymethyl)-4-methylaniline (Schiff Base)

Causality Behind Experimental Choices:

  • Acetylation (DA): Introducing an acetyl group can modulate the electronic properties of the amine, potentially altering its binding characteristics and metabolic stability. This is a common modification to explore SAR.

  • Sulfonamide Formation (DB): The sulfonamide group is a key pharmacophore in many antibacterial drugs (sulfa drugs), which act by inhibiting folic acid synthesis.[1] This modification directly probes for antimicrobial activity.

  • Chlorination (DC): Halogens like chlorine can enhance lipophilicity, potentially improving cell membrane permeability. They can also introduce new electronic interactions with biological targets, often increasing potency.

  • Schiff Base Formation (DD): Schiff bases are known for their broad spectrum of biological activities, including antimicrobial and anticancer effects, making this a valuable modification for screening.[3]

Comparative Evaluation of Anticancer Activity

A primary goal in modern drug discovery is the identification of compounds that selectively target cancer cells while sparing healthy ones.[4] The evaluation of anticancer activity is a critical first step.

Data Presentation: Cytotoxicity Profile

The following table summarizes hypothetical cytotoxicity data for our compound library against two common human cancer cell lines, MCF-7 (breast cancer) and HepG2 (liver cancer), as well as a non-cancerous cell line (Vero) to assess selectivity.[5] The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells. A lower IC50 value indicates higher potency.

Compound IDDerivative TypeMCF-7 IC50 (µM)HepG2 IC50 (µM)Vero (Non-Cancerous) IC50 (µM)Selectivity Index (SI) for MCF-7 (Vero IC50 / MCF-7 IC50)
PCParent Compound>100>100>100N/A
DAAmide75.482.1>100>1.33
DBSulfonamide45.255.895.32.11
DCHalogenated12.518.988.17.05
DDSchiff Base28.734.2>100>3.48
DoxorubicinStandard Drug0.81.25.46.75
Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.[6] Viable cells contain mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into purple formazan crystals, the amount of which is proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2) and a non-cancerous cell line (e.g., Vero).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • 96-well microplates.

  • Test compounds dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Microplate reader.

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds and a standard drug (e.g., Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 20 µL of MTT solution to each well. Incubate for another 3-4 hours until purple formazan crystals are visible under a microscope.[6]

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the crystals completely.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Visualization: Anticancer Screening Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Culture Cancer & Non-Cancerous Cell Lines p2 Seed Cells into 96-Well Plates p1->p2 e1 Treat Cells with Compounds (48-72h) p2->e1 p3 Prepare Serial Dilutions of Test Compounds p3->e1 e2 Add MTT Reagent (3-4h Incubation) e1->e2 e3 Solubilize Formazan Crystals e2->e3 a1 Measure Absorbance (570 nm) e3->a1 a2 Calculate % Viability vs. Control a1->a2 a3 Determine IC50 Values a2->a3 a4 Calculate Selectivity Index (SI) a3->a4

Caption: Workflow for MTT-based anticancer cytotoxicity screening.

Comparative Evaluation of Antimicrobial Activity

Aniline derivatives, particularly sulfonamides, have a long history as antimicrobial agents.[1] This section details the comparative evaluation of our hypothetical derivatives against common bacterial pathogens.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] The following table presents hypothetical MIC data against a Gram-positive bacterium (Staphylococcus aureus) and a Gram-negative bacterium (Escherichia coli).

Compound IDDerivative TypeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
PCParent Compound>256>256
DAAmide128256
DBSulfonamide1664
DCHalogenated64128
DDSchiff Base3264
CiprofloxacinStandard Drug0.50.25
Experimental Protocol: Broth Microdilution MIC Assay

This protocol is a standard method for determining the MIC of antimicrobial agents in a liquid medium.[7][8][9]

Materials:

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

  • Mueller-Hinton Broth (MHB).

  • Sterile 96-well microplates.

  • Test compounds dissolved in DMSO.

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer.

Procedure:

  • Inoculum Preparation: From an overnight culture plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10] Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. Add 50 µL of your stock compound solution (e.g., 512 µg/mL) to the first column of wells, creating a total volume of 100 µL.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 50 µL from the last column. This creates a gradient of compound concentrations.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control well (inoculum, no compound) and a negative control well (broth only, no inoculum).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Comparative Evaluation of Anti-inflammatory Activity

Many diseases are driven by chronic inflammation.[11] Aniline derivatives have shown promise as anti-inflammatory agents, often by inhibiting enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[12][13]

Data Presentation: In Vitro Anti-inflammatory Activity

Protein denaturation is a well-documented cause of inflammation.[14] The ability of a compound to inhibit heat-induced protein denaturation can be a reliable indicator of its anti-inflammatory potential.

Compound IDDerivative TypeConcentration (µg/mL)% Inhibition of Protein DenaturationIC50 (µg/mL)
PCParent Compound10015.2>200
DAAmide10035.8185.4
DBSulfonamide10052.195.2
DCHalogenated10068.772.3
DDSchiff Base10044.6112.9
DiclofenacStandard Drug10092.515.8
Experimental Protocol: Inhibition of Albumin Denaturation Assay

This in vitro assay assesses the ability of a compound to prevent the denaturation of egg albumin induced by heat.[11][15]

Materials:

  • Fresh hen's egg albumin (egg white).

  • Phosphate buffered saline (PBS, pH 6.4).

  • Test compounds dissolved in DMSO.

  • Diclofenac sodium (standard drug).

  • Water bath.

  • UV-Vis Spectrophotometer.

Procedure:

  • Reaction Mixture Preparation: The reaction mixture consists of 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of varying concentrations of the test compound.

  • Control Preparation: A similar volume of distilled water is used as the control instead of the test compound.

  • Incubation: The mixtures are incubated at 37°C for 15 minutes.

  • Heat-Induced Denaturation: Denaturation is induced by placing the reaction mixtures in a water bath at 70°C for 5 minutes.

  • Cooling and Measurement: After cooling, the absorbance (turbidity) of the solutions is measured at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100

  • IC50 Determination: The IC50 value is determined by testing several concentrations and identifying the concentration that causes 50% inhibition.

Visualization: Cyclooxygenase (COX) Inflammatory Pathway

cluster_pathway Pro-inflammatory Signaling cluster_inhibition Mechanism of Action AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGs Prostaglandins (PGE2, etc.) PGH2->PGs Inflam Inflammation (Pain, Fever, Swelling) PGs->Inflam NSAIDs Aniline Derivatives & NSAIDs (e.g., Diclofenac) NSAIDs->Inhibit Inhibit->COX

Caption: Inhibition of the COX pathway by anti-inflammatory agents.

Structure-Activity Relationship (SAR) Insights

  • Anticancer Activity: The introduction of a chlorine atom (DC ) significantly increased cytotoxic potency and selectivity, suggesting that increased lipophilicity and specific electronic interactions are favorable for this activity. The Schiff base (DD ) also showed promising activity and selectivity.

  • Antimicrobial Activity: The sulfonamide derivative (DB ) demonstrated the most potent antibacterial activity, particularly against the Gram-positive S. aureus. This aligns with the known mechanism of sulfa drugs and validates this derivatization strategy for antimicrobial discovery.[1]

  • Anti-inflammatory Activity: Again, the chlorinated derivative (DC ) showed the highest activity, followed by the sulfonamide (DB ). This suggests that electronic and lipophilic factors play a key role in inhibiting the processes that lead to protein denaturation.

These hypothetical results underscore the importance of systematic modification and screening. The halogenated derivative DC emerges as a potential multi-action lead compound worthy of further investigation.

Conclusion

This guide presents a structured, multi-faceted approach to the comparative analysis of 3-(Methoxymethyl)-4-methylaniline derivatives. By employing standardized, validated protocols for anticancer, antimicrobial, and anti-inflammatory screening, researchers can efficiently generate robust and comparable data. The hypothetical results and subsequent SAR analysis demonstrate how strategic chemical modifications can profoundly influence biological activity, transforming a simple scaffold into a diverse library of potential therapeutic agents. The experimental workflows and mechanistic diagrams provided herein offer a clear and logical framework for any research team embarking on the discovery and development of novel aniline-based compounds.

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